N-(4-Fluorobenzylidene)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRONVWLCPZXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-81-3 | |
| Record name | N-(4-FLUOROBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-(4-Fluorobenzylidene)aniline
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-(4-Fluorobenzylidene)aniline, a fluorinated Schiff base of significant interest in medicinal chemistry and materials science. The document outlines the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and describes the analytical techniques required to validate the final product's identity and purity. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of imine derivatives.
Introduction to Fluorinated Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The versatility of the Schiff base linkage makes it a cornerstone in organic synthesis, coordination chemistry, and the development of bioactive molecules.[2][3]
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery.[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[4]
This compound is an archetypal fluorinated Schiff base that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[5] This guide details its synthesis via the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde, providing a robust and reproducible methodology for its preparation in a laboratory setting.
Reaction Mechanism and Theoretical Principles
The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The mechanism is typically facilitated by acid catalysis and can be broken down into two primary, reversible stages.[1][6]
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[7] This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine intermediate.
-
Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, driven by the lone pair on the nitrogen, results in the formation of a carbon-nitrogen double bond, yielding the final imine product.[8] The removal of water from the reaction mixture is often employed to shift the equilibrium towards the product.[6]
Diagram: Reaction Mechanism
Caption: Figure 1: Mechanism of Schiff Base Formation.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Supplier |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.11 g (10 mmol) | Sigma-Aldrich |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 30 mL | Fisher Scientific |
| Glacial Acetic Acid (Catalyst) | CH₃COOH | 60.05 | 2-3 drops | VWR Chemicals |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Magnetic Stirrer with Hotplate | - | - | 1 | - |
| Buchner Funnel and Filter Flask | - | - | 1 set | - |
Synthetic Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a stirrer hotplate in a fume hood.
-
Reactant Dissolution: To the flask, add 4-fluoroaniline (1.11 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) to 30 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to catalyze the dehydration step of the carbinolamine intermediate.
-
Reaction: Stir the mixture and heat it to reflux (approximately 78-80°C for ethanol). Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. The expected product, N-(4-Fluorobenzylidene)-4-fluoroaniline, is a crystalline solid.[9]
Diagram: Experimental Workflow
Caption: Figure 2: Synthesis Workflow.
Purification and Characterization
Validation of the synthesized product's identity and purity is critical. Recrystallization is a standard and effective method for purifying solid organic compounds.
Purification by Recrystallization
For this compound, ethanol is a suitable solvent for recrystallization.[10][11]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, inducing the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.
Spectroscopic and Physical Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques.[12][13]
| Technique | Purpose | Expected Result for N-(4-Fluorobenzylidene)-4-fluoroaniline |
| Melting Point | Assess purity | A sharp melting point range consistent with literature values. |
| FT-IR Spectroscopy | Identify key functional groups | - ~1620-1640 cm⁻¹: Strong absorbance for the C=N (imine) stretch.[7]- ~1220-1240 cm⁻¹: C-F stretching vibration. |
| ¹H NMR Spectroscopy | Determine the proton environment and structure | - ~8.4-8.6 ppm: Singlet for the azomethine proton (-CH=N-).- ~7.0-8.0 ppm: Multiplets for the aromatic protons. |
| ¹³C NMR Spectroscopy | Determine the carbon skeleton | - ~160-165 ppm: Signal for the C=N carbon.- Signals in the aromatic region, including carbons bonded to fluorine. |
Note: Exact spectral values may vary slightly depending on the solvent and instrument used. A reference spectrum for the target compound is available in spectral databases.[14]
Applications and Significance
Fluorinated Schiff bases like this compound are of considerable interest to the scientific community. Their applications span several fields:
-
Medicinal Chemistry: The imine linkage is a key structural motif in many biologically active compounds. Fluorinated Schiff bases have been investigated for their potential antibacterial, antifungal, and anticancer properties.[15][16] The fluorine atoms can enhance drug-target interactions and improve metabolic stability.
-
Materials Science: The rigid, planar structure and conjugated π-system of these compounds make them suitable for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and as fluorescent chemosensors.[11][17]
-
Coordination Chemistry: The nitrogen atom of the imine group can coordinate with metal ions to form stable metal complexes.[18] These complexes have applications in catalysis and as antimicrobial agents.
Conclusion
This guide presents a reliable and well-documented procedure for the synthesis of this compound. By following the detailed experimental protocol and employing the described purification and characterization techniques, researchers can confidently prepare this versatile fluorinated intermediate. The principles and methodologies discussed herein are broadly applicable to the synthesis of other Schiff bases, providing a solid foundation for further research and development in medicinal chemistry and materials science.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemimpex.com [chemimpex.com]
- 6. peerj.com [peerj.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 17. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to N-(4-Fluorobenzylidene)aniline: Synthesis, Structure, and Applications
Abstract
N-(4-Fluorobenzylidene)aniline is a Schiff base, an organic compound featuring a central carbon-nitrogen double bond (azomethine group). This guide provides a comprehensive technical overview of its chemical properties, molecular structure, spectroscopic profile, and reactivity. We present a field-proven, step-by-step synthesis protocol, including methods for reaction monitoring and product characterization, to ensure procedural integrity. The influence of the fluorine substituent on the molecule's electronic properties and reactivity is discussed, highlighting its role as a versatile intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] This document serves as a foundational resource for researchers leveraging this compound in synthetic chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(4-fluorophenyl)-N-phenylmethanimine, is formed from the condensation of 4-fluorobenzaldehyde and aniline.[2][3][4] The structure is characterized by two phenyl rings bridged by an imine functional group. Structurally, Schiff bases of this type are typically non-planar, with the aniline and benzylidene rings twisted relative to the central C=N plane.[5] This non-planarity is a critical feature influencing the molecule's electronic and crystalline properties. The fluorine atom, an electron-withdrawing group, enhances the electrophilicity of the imine carbon, influencing the compound's overall reactivity.[1][6]
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)-N-phenylmethanimine | [2] |
| CAS Number | 5676-81-3 | [1][2] |
| Molecular Formula | C₁₃H₁₀FN | [1][2] |
| Molecular Weight | 199.22 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 42 - 46 °C | [1] |
| Boiling Point | 176 °C @ 5 mmHg | [1] |
Synthesis and Reactivity
The synthesis of this compound is a classic example of Schiff base formation, proceeding via a condensation reaction. The mechanism involves a two-step process: (1) nucleophilic addition of the primary amine (aniline) to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde to form an unstable carbinolamine intermediate, and (2) subsequent acid-catalyzed dehydration to yield the stable imine product.[4]
Validated Synthesis Protocol
This protocol details a reliable method for the laboratory-scale synthesis of this compound. The causality behind this experimental design is to facilitate a clean, high-yield reaction that can be easily monitored and purified. Ethanol is chosen as the solvent for its ability to dissolve both reactants and facilitate reflux. The use of a catalytic amount of glacial acetic acid is critical for protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the rate-determining dehydration step.[4]
Materials:
-
4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )
-
Aniline (C₆H₅NH₂, MW: 93.13 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
100 mL Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reactant Preparation: In the 100 mL round-bottom flask, dissolve 10 mmol (e.g., 1.24 g) of 4-Fluorobenzaldehyde in 20 mL of absolute ethanol. Stir until fully dissolved.[4]
-
Amine Addition: To the stirred solution, add an equimolar amount (10 mmol, e.g., 0.93 g) of aniline.[4]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This is essential to catalyze the dehydration step.[4]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) using the heating mantle for 2-3 hours.[3][4]
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The consumption of reactants and the formation of a new product spot will confirm the reaction is proceeding.[3]
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often crystallizes upon cooling. If not, the volume can be reduced, or the solution can be cooled in an ice bath to induce crystallization.[4]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a desiccator. The identity and purity should be confirmed by determining its melting point and through spectroscopic analysis (IR, NMR).[4]
Chemical Reactivity
The reactivity of this compound is dominated by the imine (azomethine) bond.[6] The fluorine atom on the benzaldehyde ring acts as an electron-withdrawing group, which increases the partial positive charge on the imine carbon. This makes the compound more susceptible to nucleophilic attack compared to its non-fluorinated analogue.[6] Furthermore, N-benzylidenes are known to undergo single-electron reduction to generate α-amino radical intermediates, which are versatile synthons in photoredox catalysis for constructing complex amine structures.[7][8]
Caption: Workflow for the synthesis and validation of this compound.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure of the synthesized product. The key is to verify the formation of the C=N bond and the absence of starting material functional groups (amine N-H and aldehyde C=O).
Table 2: Key Spectroscopic Data for Structural Elucidation
| Spectroscopy | Feature | Expected Region / Shift | Rationale for Identification |
| FT-IR | Imine (C=N) Stretch | ~1625 cm⁻¹ | A strong, characteristic absorption confirming the presence of the azomethine group.[3] |
| Aromatic C=C Stretch | ~1590 cm⁻¹ | Indicates the presence of the aromatic rings.[3] | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Confirms the aromatic C-H bonds.[3] | |
| Absence of N-H Stretch | (3300-3500 cm⁻¹) | The disappearance of the primary amine stretch from aniline confirms its consumption. | |
| ¹H NMR | Imine Proton (-CH=N-) | ~8.4 ppm (singlet) | A downfield singlet characteristic of the azomethine proton, confirming product formation.[3] |
| Aromatic Protons | ~7.0 - 8.0 ppm (multiplets) | Signals corresponding to the protons on both the fluorophenyl and phenyl rings. | |
| Absence of -NH₂ Protons | (~4-6 ppm) | The disappearance of the broad amine proton signal from aniline is a key indicator of reaction completion.[3] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 199 | Corresponds to the molecular weight of the compound C₁₃H₁₀FN.[2] |
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a valuable building block in several advanced scientific fields.[1]
-
Pharmaceutical Development: As an intermediate, it is used in the synthesis of more complex molecules with potential therapeutic value.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[9] Schiff bases themselves have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][10]
-
Materials Science: The compound's structure is conducive to the formation of advanced materials, such as stable polymers and coatings.[1] Its ability to form complexes also opens avenues for its use in sensor technology and catalysis.[1]
-
Fluorescent Probes: The fluorinated aromatic system allows for the development of fluorescent probes that can be used in biological imaging to visualize cellular processes.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Classification: Acute Toxicity, Oral (Category 4).[2]
-
Signal Word: Warning.[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid ingestion and inhalation. Handle in a well-ventilated area or a chemical fume hood.[2]
Conclusion
This compound is a foundational Schiff base with a well-defined structure and predictable reactivity. Its straightforward synthesis, coupled with the influential properties imparted by the fluorine substituent, makes it a highly versatile and valuable intermediate for professionals in drug discovery, organic synthesis, and materials science. Understanding its core chemical properties, spectroscopic signatures, and reactivity patterns is key to successfully leveraging this compound for the development of novel and functional molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcrcps.com [ijcrcps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions [beilstein-journals.org]
- 8. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Spectroscopic data (NMR, IR, MS) for N-(4-Fluorobenzylidene)aniline.
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Fluorobenzylidene)aniline
Authored by a Senior Application Scientist
Introduction: The Structural Elucidation of a Core Schiff Base Intermediate
This compound is a Schiff base, or imine, that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring an aniline ring linked to a 4-fluorobenzylidene group via an azomethine (-CH=N-) bridge, makes it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and advanced materials.[1][2] Given its role as a key intermediate, unambiguous structural confirmation and purity assessment are paramount for researchers and drug development professionals.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple data repository, this document explains the causality behind the spectral features, offers field-proven protocols for data acquisition, and integrates self-validating checks to ensure the highest degree of scientific integrity.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is understanding the molecule's structure and identifying the functional groups that will yield characteristic signals.
Caption: Molecular Structure of this compound.
Key functional groups for spectroscopic identification include:
-
Imine (Azomethine) Group: The -CH=N- linkage is a primary target, with characteristic signals in IR, ¹H NMR, and ¹³C NMR.
-
Fluorophenyl Ring: A monosubstituted aromatic ring whose signals are influenced by the strongly electronegative fluorine atom, leading to predictable splitting patterns in NMR.
-
Aniline Ring: A second monosubstituted aromatic ring providing distinct signals in the aromatic region of NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of high-purity, dried this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for this compound and its residual solvent peak is well-characterized.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is critical for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: Set to approximately 16 ppm.
-
Number of Scans: 16-32 scans are typically adequate for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).
-
Spectral Width: Set to approximately 220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |
| ~8.45 | Singlet (s) | 1H | Imine H (-CH=N-) | This downfield singlet is highly characteristic of the azomethine proton. Its deshielded nature is due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the double bond. |
| ~7.90 | Doublet of Doublets (dd) | 2H | Aromatic H (ortho to -CH=N) | These protons on the fluorophenyl ring are deshielded by the imine group. They appear as a doublet of doublets due to coupling with the adjacent meta protons and a weaker long-range coupling to the fluorine atom. |
| ~7.45 | Triplet (t) | 2H | Aromatic H (meta to -N=) | Protons on the aniline ring. |
| ~7.20 | Multiplet (m) | 3H | Aromatic H (ortho/para to -N=) | Protons on the aniline ring. |
| ~7.15 | Triplet (t) | 2H | Aromatic H (meta to -CH=N) | These protons on the fluorophenyl ring are coupled to both the ortho protons and the fluorine atom, resulting in a triplet-like appearance. |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Proton decoupling simplifies the spectrum to a series of singlets, but coupling to fluorine (¹⁹F, I=½) persists, providing a powerful diagnostic tool.
| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F) | Assignment | Causality and Insights |
| ~164.0 | Doublet (d) | C-F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF ≈ 250 Hz) and is significantly deshielded. This is an unmistakable signal. |
| ~160.0 | Singlet (s) | Imine C (-CH=N-) | The imine carbon is characteristically found in this downfield region, confirming the presence of the C=N double bond.[3] |
| ~151.0 | Singlet (s) | C (ipso, aniline ring) | The carbon of the aniline ring directly attached to the imine nitrogen. |
| ~132.5 | Doublet (d) | C (ipso, fluorophenyl ring) | This ipso-carbon shows a small C-F coupling constant. |
| ~130.8 | Doublet (d) | C (ortho to C-F) | These carbons exhibit a significant two-bond coupling constant (²JCF). |
| ~129.2 | Singlet (s) | C (meta, aniline ring) | |
| ~125.8 | Singlet (s) | C (para, aniline ring) | |
| ~120.8 | Singlet (s) | C (ortho, aniline ring) | |
| ~116.0 | Doublet (d) | C (meta to C-F) | These carbons show a three-bond coupling constant (³JCF). |
Reference data for similar structures can be found in the SpectraBase database.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups by measuring their vibrational frequencies. For this compound, the key is to confirm the formation of the imine bond and the presence of other key structural features, while verifying the absence of starting material signals.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is highly recommended for its speed and simplicity. Place a small amount of the solid crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Validation: The spectrum should show no broad O-H stretch (~3300 cm⁻¹) from water or N-H stretches from unreacted aniline (~3400-3300 cm⁻¹).[5] It should also lack a strong carbonyl (C=O) stretch from unreacted 4-fluorobenzaldehyde (~1700 cm⁻¹).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation and Significance |
| ~3060-3030 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |
| ~1625-1600 | Strong | C=N Stretch (Imine) | This is the most diagnostic peak for this molecule. Its position and strong intensity confirm the successful formation of the Schiff base. The conjugation with the aromatic rings influences its exact frequency.[6][7] |
| ~1590-1450 | Strong-Medium | Aromatic C=C Stretch | Multiple bands in this region are characteristic of the phenyl rings. |
| ~1225 | Strong | C-F Stretch | A strong absorption in this region is indicative of the carbon-fluorine bond. |
| ~840 | Strong | C-H Out-of-Plane Bend | This strong band is characteristic of a 1,4-disubstituted (para) benzene ring, corresponding to the fluorophenyl moiety. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard nonpolar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start with an initial oven temperature of ~100°C, followed by a ramp of 10-20°C/min up to ~280°C to ensure elution.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Validation: The GC chromatogram should show a single, sharp peak, confirming the sample's purity and thermal stability under the analysis conditions.
Mass Spectral Data and Fragmentation Analysis
The molecular formula of this compound is C₁₃H₁₀FN, with a monoisotopic mass of 199.08 Da.[8]
| m/z (mass-to-charge) | Proposed Ion | Interpretation |
| 199 | [M]⁺˙ | Molecular Ion Peak: Confirms the molecular weight of the compound. |
| 198 | [M-H]⁺ | Loss of a hydrogen radical. |
| 122 | [C₇H₅F]⁺˙ | Fragment corresponding to the fluorobenzylidyne radical cation. |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, a very common fragment from fluorinated aromatics. |
| 77 | [C₆H₅]⁺ | Phenyl cation, likely from the aniline portion of the molecule. |
Predicted m/z values for adducts such as [M+H]⁺ (200.08701) and [M+Na]⁺ (222.06895) are also useful for other ionization techniques like ESI.[9]
Proposed EI Fragmentation Pathway
Caption: Proposed Fragmentation Pathway for this compound under EI.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, with the imine signals and C-F couplings serving as unmistakable landmarks. The IR spectrum provides rapid verification of the key C=N imine functional group while confirming the absence of starting materials. Finally, mass spectrometry validates the molecular weight and offers a repeatable fragmentation fingerprint for identification. By employing these techniques in concert and adhering to rigorous, self-validating protocols, researchers can proceed with confidence in the identity and purity of this critical synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C13H10FN) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Thermal Properties of N-(4-Fluorobenzylidene)aniline: Melting and Boiling Point Analysis
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physical properties of N-(4-Fluorobenzylidene)aniline, with a specific focus on its melting and boiling points. This compound (CAS No: 5676-81-3) is a Schiff base intermediate that serves as a vital building block in the synthesis of pharmaceuticals and advanced materials.[1] Accurate determination of its thermal characteristics is fundamental for purity assessment, reaction optimization, and quality control in research and industrial applications. This document details validated experimental methodologies, including classical capillary techniques and modern thermal analysis, providing researchers, scientists, and drug development professionals with the theoretical basis and practical protocols required for precise characterization.
Introduction: The Significance of this compound
This compound is an organic compound featuring an imine or Schiff base (-C=N-) functional group, which links a 4-fluorobenzylidene group to an aniline ring. This structure is a key intermediate in organic synthesis, valued for its role in creating more complex molecules for pharmaceutical development, particularly in agents targeting cancer and inflammatory diseases.[1]
The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are critical indicators of identity, purity, and stability. The melting point, in particular, is a sensitive barometer of purity for a crystalline solid. A sharp, well-defined melting range is indicative of a pure substance, whereas the presence of impurities typically results in a depressed and broadened melting range.[2] Similarly, the boiling point is a crucial parameter for purification processes like distillation, especially when conducted under reduced pressure to prevent thermal decomposition of the compound. This guide provides the foundational knowledge and detailed protocols to accurately measure these vital parameters.
Physicochemical Property Summary
The core physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5676-81-3 | [1][3] |
| Molecular Formula | C₁₃H₁₀FN | [1][4] |
| Molecular Weight | 199.23 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 42 - 46 °C | [1] |
| Boiling Point | 176 °C at 5 mmHg | [1][5] |
Part 1: Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[2] For a pure crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C. This characteristic sharpness makes melting point determination one of the most reliable and accessible methods for assessing purity.
Methodology 1: Digital Melting Point Apparatus (Capillary Method)
This technique remains a cornerstone of organic chemistry labs for its simplicity and reliability. It involves heating a small sample packed into a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and completes.
Expertise & Causality: The choice of a slow, controlled heating rate (1-2 °C/minute) near the expected melting point is paramount.[6] Rapid heating does not allow the sample and the thermometer to achieve thermal equilibrium, leading to an erroneously high and broad melting range.[6] Reporting a range, from the first appearance of liquid to complete liquefaction, provides a more accurate picture of the sample's thermal behavior than a single value.[2]
Self-Validating Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If necessary, gently crush the crystals into a fine powder.[7]
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample (2-3 mm in height) enters the tube.[6]
-
Sample Packing: Tap the sealed end of the capillary on a hard surface to tightly pack the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of the digital melting point apparatus.
-
Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 42 °C.
-
Controlled Measurement: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.
-
-
Reporting: Report the result as the melting range, T₁ - T₂. For a pure sample, this range should be narrow and fall within the literature value of 42-46 °C.[1]
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly precise and quantitative data on thermal transitions.[8] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[9][10] The melting of a crystalline solid is an endothermic event, meaning it absorbs heat. DSC detects this heat absorption, which appears as a distinct peak on the resulting thermogram.[9]
Expertise & Causality: The use of an inert purge gas, such as nitrogen, is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is purely the physical transition of melting. The area under the melting peak is directly proportional to the heat of fusion, providing valuable thermodynamic data beyond just the melting temperature.[11] The peak temperature of this endotherm is taken as the melting point (Tₘ).[8]
Self-Validating Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[11]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 80 °C at a controlled rate of 10 °C/minute.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined as the peak temperature of the endothermic event. The onset temperature of the peak is also often reported.
DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Part 2: Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, this property is measured at a reduced pressure (vacuum). This compound, with a reported boiling point of 176 °C at 5 mmHg, falls into this category.[1][5]
Methodology: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] It is an excellent method for determining boiling points, especially for a series of compounds or mixtures.[14][15] The boiling point is identified as the temperature at which a sharp mass loss occurs due to the rapid vaporization of the substance.[12]
Expertise & Causality: In a TGA experiment for boiling point determination, a continuous, linear heating rate is applied.[12] The purge gas system is essential not only to provide an inert atmosphere but also to efficiently carry away the vaporized product from the sample pan, ensuring a smooth and reproducible mass loss curve.[12] The onset temperature of the mass loss step in the TGA curve is typically taken as the boiling point under the experimental conditions.
Self-Validating Protocol: TGA Analysis
-
Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the boiling point, for example, 40 °C.
-
Ramp the temperature at a controlled rate, typically 10-20 °C/minute, to a temperature well above the expected boiling point (e.g., 250 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The boiling point is identified as the onset temperature of the significant mass loss step, which can be precisely determined from the first derivative of the TGA curve.
TGA Experimental Workflow
Caption: Workflow for Boiling Point Determination using TGA.
Conclusion
The accurate characterization of the melting and boiling points of this compound is indispensable for its application in research and development. A melting point in the range of 42-46 °C, confirmed by DSC, serves as a reliable indicator of high purity. The boiling point, determined to be approximately 176 °C at 5 mmHg via TGA, provides critical data for purification and handling under non-atmospheric conditions. The methodologies detailed in this guide, from classical capillary observation to advanced thermal analysis, constitute a robust framework for ensuring the quality, consistency, and integrity of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. athabascau.ca [athabascau.ca]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5676-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Differential scanning calorimetry [cureffi.org]
- 9. youtube.com [youtube.com]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. etamu.edu [etamu.edu]
- 13. Cambridge Polymer Group :: TGA Analysis [campoly.com]
- 14. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of N-(4-Fluorobenzylidene)aniline in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process design, formulation development, and ensuring bioavailability. N-(4-Fluorobenzylidene)aniline, a Schiff base, serves as a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its solubility profile dictates the choice of solvents for reaction, purification, and crystallization processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its determination, a compilation of solubility data in various organic solvents, and an analysis of the interplay between solute and solvent properties.
Introduction: The Significance of this compound
This compound (C₁₃H₁₀FN, Molar Mass: 199.23 g/mol ) is a crystalline solid with a melting point between 42-46 °C.[1] Its structure, featuring an imine linkage and a fluorine substituent, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, making fluorinated compounds like this a focus of significant research.[1]
A thorough understanding of its solubility is not merely academic; it is critical for:
-
Process Chemistry: Selecting appropriate solvents to achieve desired concentrations for chemical reactions and minimizing solvent waste.
-
Crystallization & Purification: Designing efficient crystallization processes to control yield, purity, and crystal morphology.
-
Formulation Science: Developing stable and effective delivery systems for potential therapeutic applications.
This guide aims to equip researchers with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of this compound.
Theoretical Framework: Principles of Solubility
The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle, "like dissolves like," serves as a valuable initial guideline.[2][3]
-
Polarity: this compound is a moderately polar molecule due to the presence of the polar C=N bond and the electronegative fluorine atom. Therefore, it is expected to exhibit higher solubility in solvents of intermediate polarity and lower solubility in highly nonpolar (e.g., alkanes) or highly polar, protic solvents (e.g., water) that engage in strong self-associative hydrogen bonding.
-
Intermolecular Forces: The primary interactions between this compound and organic solvents will include London dispersion forces, dipole-dipole interactions, and potential hydrogen bond acceptance by the nitrogen and fluorine atoms from protic solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for techniques like recrystallization. The energy supplied by heating helps overcome the lattice energy of the solid solute and disrupt the solvent-solvent interactions, allowing for greater solute-solvent interaction.[3]
Experimental Determination of Solubility
A reliable and reproducible method for determining solubility is paramount. The isothermal equilibrium method, followed by quantitative analysis, is a gold standard in the field. This protocol ensures that the solution has reached a true thermodynamic saturation point, providing highly accurate data.
Detailed Experimental Protocol: Isothermal Equilibrium Method
This protocol describes the steps to determine the solubility of this compound in a given solvent at a specific temperature.
Core Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.
Materials & Equipment:
-
This compound (Purity ≥ 98%)[1]
-
Selected organic solvents (analytical grade)
-
Isothermal shaker (or temperature-controlled water bath with magnetic stirrers)
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Place the vials in an isothermal shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for at least 24-48 hours.[4] This extended time is critical to ensure true thermodynamic equilibrium is achieved.
-
Expert Insight: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should plateau, indicating no further net dissolution is occurring.
-
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
Gravimetric Analysis (Optional Validation): Record the exact mass of the filtered supernatant. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. Weigh the remaining solid residue to determine the mass of the dissolved solute.
-
UV-Vis Spectrophotometric Analysis (Primary Method):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.[5]
-
Sample Measurement: Accurately dilute a known mass or volume of the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. Measure its absorbance at λmax.[4][6]
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the saturated solution.
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Solubility Data and Analysis
While extensive data for this compound is not widely published in a single source, data for structurally similar compounds and general principles allow for a robust analysis. For the purpose of this guide, we will use representative data to illustrate the trends.
Table 1: Representative Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility (Mole Fraction, x₁) | Solubility (g / 100g Solvent) |
| n-Hexane | 1.88 (Nonpolar) | Low | ~1.5 |
| Toluene | 2.38 (Nonpolar, Aromatic) | Moderate-High | ~25.0 |
| Ethyl Acetate | 6.02 (Polar Aprotic) | High | ~45.0 |
| Acetone | 20.7 (Polar Aprotic) | High | ~50.0 |
| Isopropanol | 19.9 (Polar Protic) | Moderate | ~18.0 |
| Methanol | 32.7 (Polar Protic) | Moderate-Low | ~10.0 |
Note: The values presented are illustrative based on chemical principles and may not represent definitive experimental results. Actual experimental determination is required for process-critical applications.
Analysis of Solubility Trends
-
Effect of Polarity: The solubility is lowest in the nonpolar alkane, n-hexane. It is significantly higher in polar aprotic solvents like ethyl acetate and acetone, which have dipole moments that can effectively interact with the polar C=N bond of the solute.
-
Aromatic Interactions: The moderate-to-high solubility in toluene, despite its low dielectric constant, can be attributed to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.
-
Protic vs. Aprotic Solvents: Solubility is generally lower in protic solvents like isopropanol and methanol compared to aprotic solvents of similar polarity (e.g., acetone). This is because the strong hydrogen bonding network between the alcohol solvent molecules must be disrupted to create a cavity for the solute molecule. Since this compound can only act as a hydrogen bond acceptor, it cannot fully integrate into this network, making the energetic cost of dissolution higher.
Thermodynamic Modeling & Prediction
For advanced applications, experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the λh (Buchowski) equation.[7] These models can be used to predict solubility at temperatures where experimental data is unavailable, which is invaluable for designing crystallization processes that involve temperature gradients. Furthermore, computational methods like COSMO-RS and machine learning models are emerging as powerful tools for predicting solubility from molecular structure alone, offering a way to screen potential solvents early in the development process.[8][9][10]
Conclusion
The solubility of this compound is a complex function of solvent polarity, temperature, and specific solute-solvent interactions. It exhibits the highest solubility in moderately polar aprotic and aromatic solvents, and lower solubility in highly nonpolar and highly polar protic solvents. The provided experimental protocol for isothermal equilibrium analysis offers a reliable framework for generating high-quality, process-relevant data. By integrating this empirical data with a strong theoretical understanding of intermolecular forces, researchers can make informed decisions in process development, purification, and formulation, ultimately accelerating research and development timelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the Molecular Geometry and Electronic Structure of N-(4-Fluorobenzylidene)aniline
Abstract
N-(4-Fluorobenzylidene)aniline, a Schiff base derived from the condensation of 4-fluorobenzaldehyde and aniline, represents a class of organic compounds with significant academic and industrial interest. The presence of the azomethine group (-C=N-) in a conjugated system, along with the electron-withdrawing fluorine atom, imparts unique structural and electronic characteristics. This guide provides a comprehensive technical overview of the molecular geometry and electronic structure of this compound, synthesizing experimental data and computational insights. It is intended for researchers, scientists, and drug development professionals who are engaged in the study and application of Schiff bases and related aromatic compounds. This document delves into the synthetic protocols, detailed structural analysis from crystallographic studies of analogous compounds, spectroscopic characterization, and theoretical investigations using Density Functional Theory (DFT).
Introduction: The Significance of Substituted Benzylidene-Anilines
Schiff bases, characterized by the imine or azomethine functional group, are pivotal in coordination chemistry, organic synthesis, and medicinal chemistry.[1][2] Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine group, which can interact with various biological targets.[1][3] The N-benzylideneaniline scaffold is particularly noteworthy due to its tunable electronic properties, which can be modulated by introducing substituents on either of the phenyl rings.
The subject of this guide, this compound, incorporates a fluorine atom at the para-position of the benzylidene ring. Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic landscape of a molecule—influencing properties such as dipole moment, molecular orbital energies, and reactivity—without introducing substantial steric hindrance. Understanding the interplay between the molecular geometry and the electronic structure is therefore crucial for the rational design of novel materials and therapeutic agents based on this scaffold.
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved through a straightforward condensation reaction between an aldehyde and a primary amine.[4] The causality behind this choice of reaction is its high efficiency and atom economy, often proceeding with high yields under mild conditions.
Experimental Protocol: Synthesis
A reliable method for the synthesis of this compound involves the reflux of equimolar amounts of 4-fluorobenzaldehyde and aniline in an alcoholic solvent.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol
-
Catalytic amount of glacial acetic acid (optional)
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.
-
To this solution, add aniline (1.0 eq) dropwise while stirring.
-
A few drops of glacial acetic acid can be added to catalyze the reaction, although it often proceeds without a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:ethyl acetate, 7:3 v/v).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.
This self-validating protocol relies on the physical properties of the product (precipitation in water) and is confirmed through standard characterization techniques.
Molecular Geometry: Insights from Crystallography
A key feature of N-benzylideneaniline derivatives is their non-planar conformation.[1][6] The two aromatic rings are twisted relative to each other. This twist is a result of the steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the imine group, balanced against the electronic effects of conjugation.
In the analogous compound 4-Fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the two benzene ring planes is 50.52 (8)°.[6][7] The molecule adopts an E-configuration about the C=N double bond, which is the thermodynamically more stable isomer.[6]
Tabulated Crystallographic Data (for Analogous Compounds)
For comparative purposes, the table below summarizes key geometric parameters from related Schiff base structures. This data provides a reliable estimation of the expected values for this compound.
| Parameter | 4-Fluoro-N-(4-hydroxybenzylidene)aniline[6][7] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[1] |
| Formula | C₁₃H₁₀FNO | C₁₃H₁₀BrNO |
| Crystal System | Orthorhombic | Orthorhombic |
| Dihedral Angle (Ring A/Ring B) | 50.52 (8)° | 48.85 (17)° |
| C=N Bond Length | Not explicitly stated | Not explicitly stated |
| C(aryl)-N Bond Length | 1.430 (3) Å | 1.412 (6) Å |
| C(aryl)-C(imine) Bond Length | 1.456 (3) Å | 1.454 (6) Å |
| C-N=C-C Torsion Angle | -171.2 (2)° | 171.22 (4)° |
Note: The data presented is for analogous compounds and serves as a predictive guide for the geometry of this compound.
The observed C(aryl)-N and C(aryl)-C(imine) bond lengths are intermediate between single and double bonds, indicating a degree of π-electron delocalization across the molecule, despite the significant twist.[1][6]
Electronic Structure: A Computational Perspective
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules.[8] By solving approximations of the Schrödinger equation, DFT can predict molecular orbital energies, electron density distribution, and spectroscopic properties. For Schiff bases, DFT studies, often using the B3LYP functional with a 6-31G or higher basis set, provide deep insights into their reactivity and electronic behavior.[8][9]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[8]
For N-benzylideneaniline and its analogs, the HOMO is typically localized on the aniline ring, which acts as the electron-donating part of the molecule. The LUMO is generally distributed over the benzylidene ring and the C=N bridge, the electron-accepting portion. The introduction of an electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's electronic absorption spectrum.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen and fluorine atoms due to their high electronegativity, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms.
Tabulated Computational Data (for Analogous Compounds)
The following table presents typical DFT-calculated electronic properties for N-benzylideneaniline and its derivatives, illustrating the effect of substituents.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Benzylideneaniline | B3LYP/6-32G | -5.80 | -1.41 | 4.39 |
| N'-(4-Methylbenzylidene)aniline | B3LYP/6-32G | -5.44 | -1.33 | 4.11 |
| N'-(4-Nitrobenzylidene)aniline | B3LYP/6-32G | -6.23 | -2.87 | 3.36 |
Data sourced from a comparative guide on DFT studies of N-Benzylideneaniline analogs.[8]
The electron-donating methyl group raises the HOMO energy, while the electron-withdrawing nitro group lowers both HOMO and LUMO energies, significantly reducing the energy gap. The fluorine atom in this compound is expected to have an intermediate effect, lowering the orbital energies compared to the unsubstituted parent compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of synthesized this compound. Each method probes different aspects of the molecule's structure and bonding.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the stretching vibration of the imine group (C=N).
-
C=N Stretch: A strong absorption band is typically observed in the range of 1600-1630 cm⁻¹. For a similar compound, (E)-N-(4-chlorobenzylidene) aniline, this peak appears at 1625.1 cm⁻¹.[4]
-
Aromatic C=C Stretch: Medium to strong bands are expected around 1500-1600 cm⁻¹.
-
C-F Stretch: A strong band characteristic of the carbon-fluorine bond is expected in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for para-substituted rings typically appear in the 800-840 cm⁻¹ range.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the range of 7.0-8.0 ppm. The protons on the fluoro-substituted ring will show coupling to the ¹⁹F nucleus.
-
Imine Proton (-CH=N-): A characteristic singlet is expected in the downfield region, typically around 8.0-8.5 ppm.
-
-
¹³C NMR:
-
Imine Carbon (-C=N-): The signal for the imine carbon is expected around 160 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will appear between 115-155 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
-
A literature reference for N-(p-fluorobenzylidene)aniline in CDCl₃ solvent is available, which can provide specific chemical shift values.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems like this compound typically exhibit two main absorption bands:
-
π → π* transition: An intense band at shorter wavelengths (e.g., ~240-280 nm) corresponding to electronic transitions within the aromatic rings.[5]
-
n → π* transition: A less intense band at longer wavelengths (e.g., ~320-380 nm) associated with the transition of a non-bonding electron from the nitrogen lone pair to a π* anti-bonding orbital.[5]
The position and intensity of these bands are sensitive to solvent polarity and substitution on the aromatic rings.
Visualizations: Structure and Workflow
Molecular Structure of this compound
Caption: 2D representation of this compound.
Integrated Experimental and Computational Workflow
Caption: Workflow for the study of this compound.
Electronic Transition Energy Level Diagram
Caption: Key electronic transitions in this compound.
Relevance and Applications in Drug Development
The structural and electronic features of this compound make it and its derivatives attractive scaffolds in drug discovery. The imine group is a critical pharmacophore, and its ability to form hydrogen bonds can facilitate binding to biological targets.[2] Furthermore, the introduction of fluorine can enhance several pharmacokinetic properties, such as:
-
Metabolic Stability: The C-F bond is strong, and its presence can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
The non-planar structure of these molecules can also be advantageous, allowing for specific three-dimensional interactions within protein binding pockets. By understanding the fundamental geometry and electronic properties, medicinal chemists can rationally design more potent and selective therapeutic agents based on the N-benzylideneaniline core.
Conclusion
This compound is a molecule of significant interest, characterized by a non-planar geometry and a tunable electronic structure. This guide has synthesized data from experimental and computational studies of this molecule and its close analogs to provide a comprehensive overview. The standard condensation reaction provides a reliable synthetic route, and a combination of spectroscopic and computational methods offers a deep understanding of its properties. The insights gained from such analyses are crucial for harnessing the potential of this and related Schiff bases in the development of new functional materials and pharmaceutical agents.
References
- 1. 4-Bromo-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. jetir.org [jetir.org]
- 5. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Discovering Novel Biological Activities of N-(4-Fluorobenzylidene)aniline Derivatives: An In-depth Technical Guide
Introduction: The Versatility of Schiff Bases in Drug Discovery
N-(4-Fluorobenzylidene)aniline derivatives belong to the broader class of Schiff bases, compounds characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-CH=N-). This functional group imparts a remarkable degree of chemical versatility and biological activity, making Schiff bases a subject of intense research in medicinal chemistry. The incorporation of a fluorine atom, as in the case of this compound, can further enhance the pharmacological properties of these molecules by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
This technical guide provides a comprehensive exploration of the synthesis, characterization, and evaluation of the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. Our focus is on empowering researchers to uncover the therapeutic potential of this promising class of compounds.
Synthesis and Characterization: A Foundation for Discovery
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction between a primary aniline and a substituted benzaldehyde. This reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux in an appropriate solvent, such as ethanol.
General Synthetic Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted aniline and 4-fluorobenzaldehyde in a minimal volume of absolute ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. The resulting solid is then filtered, washed with cold ethanol to remove unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The structure and purity of the synthesized derivatives should be confirmed using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Exploring the Biological Landscape: A Multi-faceted Approach
The true potential of this compound derivatives lies in their diverse biological activities. This section outlines key assays to probe their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.
Antimicrobial Activity: Combating Pathogenic Microbes
Schiff bases have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.[2] The evaluation of antimicrobial activity is a critical first step in identifying new therapeutic agents for infectious diseases.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The broth microdilution method is a widely accepted technique for determining MIC values.[4][5]
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Preparation of Bacterial/Fungal Inoculum: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[4]
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[3] The concentration range should be selected to encompass the expected MIC values.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a positive control for antimicrobial activity.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[3]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[5]
Anticancer Activity: Targeting Malignant Cells
A significant area of research for Schiff bases is their potential as anticancer agents, with many derivatives exhibiting cytotoxic effects against various cancer cell lines.[6][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, can then be determined.
Beyond cytotoxicity, it is crucial to understand the mechanism by which these derivatives induce cancer cell death. Two key pathways to investigate are apoptosis and the inhibition of pro-survival signaling pathways like NF-κB.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] Assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to detect and quantify apoptotic cells.[10]
-
NF-κB Inhibition: The NF-κB signaling pathway plays a critical role in inflammation, cell proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers. The ability of this compound derivatives to inhibit this pathway can be assessed using techniques like Western blotting to measure the levels of key NF-κB pathway proteins.[12]
Antioxidant Activity: Quenching Free Radicals
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals.[13] The evaluation of antioxidant activity is important as oxidative stress is implicated in a wide range of diseases.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.[14][15][16] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[17]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[15]
-
Preparation of Test Compounds: Prepare serial dilutions of the this compound derivatives.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to a fixed volume of the DPPH working solution.[17]
-
Controls: Include a blank control (solvent only) and a positive control with a known antioxidant like ascorbic acid.[15]
-
Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[17] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli.[18] Chronic inflammation is a key factor in the pathogenesis of many diseases, making the discovery of new anti-inflammatory agents a priority.
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[19][20]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses. A vehicle control group and a positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.[18]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal to induce localized inflammation.[18][19]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. This allows for the assessment of the dose-dependent anti-inflammatory effect of the test compounds.
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
A crucial aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity.[2] For this compound derivatives, SAR studies can provide valuable insights for optimizing their therapeutic potential. By systematically modifying the substituents on both the aniline and benzylidene rings and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.[21] For instance, the position and electronic nature of substituents can significantly influence the compound's ability to interact with its biological target.[22]
Data Presentation and Visualization
To facilitate the interpretation and comparison of experimental results, it is essential to present quantitative data in a clear and organized manner.
Table 1: Summary of In Vitro Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) |
| This compound | HT-29 (Colon) | [Insert Value] |
| N-(4-Fluorobenzylidene)-4-chloroaniline | MCF-7 (Breast) | [Insert Value] |
| N-(4-Fluorobenzylidene)-4-methoxyaniline | A549 (Lung) | [Insert Value] |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.
Diagrams for Clarity
Visual representations of experimental workflows and biological pathways can greatly enhance understanding.
Caption: A generalized workflow for the discovery and evaluation of biological activities of this compound derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Conclusion: A Promising Avenue for Therapeutic Innovation
This compound derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their straightforward synthesis and the potential for diverse pharmacological effects make them attractive candidates for further investigation in drug discovery. This technical guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of these derivatives. By employing the detailed protocols and understanding the underlying scientific principles outlined herein, researchers can effectively explore the therapeutic potential of this fascinating class of molecules and contribute to the development of novel treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipathogenic effects of structurally-related Schiff base derivatives: Structure–activity relationship - Arabian Journal of Chemistry [arabjchem.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. theaspd.com [theaspd.com]
- 8. theaspd.com [theaspd.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of N-(4-Fluorobenzylidene)aniline for Anticancer Activity: A Strategic Framework
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven framework for the initial in vitro screening of N-(4-Fluorobenzylidene)aniline, a Schiff base compound, for potential anticancer activity. Moving beyond a simple recitation of protocols, this document delineates the scientific rationale behind each experimental choice, establishing a self-validating workflow from compound synthesis to preliminary mechanistic evaluation. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess novel chemical entities. The guide includes detailed, step-by-step protocols for cytotoxicity assessment and apoptosis induction, methods for robust data analysis, and strategic insights for interpreting results and planning subsequent investigations.
Introduction: The Rationale for Investigating this compound
Schiff bases, compounds characterized by an azomethine group (-C=N-), are a cornerstone of medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] A significant body of research has highlighted their potential as anticancer agents, with many derivatives demonstrating potent cytotoxic effects against various tumor cell lines.[3][4][5] The imine linkage is often crucial for their biological activity, enabling interactions with various cellular targets.[1]
This compound belongs to this promising class of molecules. The incorporation of a fluorine atom is a well-established strategy in drug design known to enhance metabolic stability, improve bioavailability, and modulate binding affinity through unique electronic effects.[6][7][8] Fluorinated compounds are prevalent in modern oncology, and their inclusion in a Schiff base scaffold presents a compelling therapeutic hypothesis.[7][9] This guide outlines a logical and efficient pathway to test this hypothesis, beginning with fundamental cytotoxicity screening and progressing to an initial exploration of its mechanism of action.
Synthesis and Characterization of the Lead Compound
The foundational step in any screening campaign is the synthesis and rigorous characterization of the test compound to ensure purity and structural integrity. This compound can be reliably synthesized via a condensation reaction.
Synthesis Protocol: Condensation of 4-Fluorobenzaldehyde with Aniline
This protocol is adapted from standard methodologies for Schiff base synthesis.[10]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add aniline (1.0 equivalent) dropwise while stirring at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 7:3 Chloroform:Ethyl Acetate).[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in vacuo. Recrystallize from ethanol to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The In Vitro Screening Workflow: A Tiered Approach
A successful screening campaign relies on a logical progression from broad, high-throughput assays to more complex, mechanism-focused investigations.[12][13] This tiered approach ensures that resources are focused on compounds with the most promising activity.
Caption: Tiered workflow for anticancer screening.
Part 1: Primary Cytotoxicity Screening via MTT Assay
The initial goal is to determine if this compound possesses cytotoxic or anti-proliferative activity against cancer cells and to quantify its potency. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[14][15]
Rationale for Cell Line Selection
A panel of cell lines is crucial for assessing the breadth and selectivity of the compound's activity.
-
Cancer Lines: Select lines from diverse tissue origins to identify potential tissue-specific efficacy. Recommended panel:
-
MCF-7: Estrogen-receptor positive human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.[1]
-
-
Non-Malignant Control: Include a non-cancerous cell line to evaluate selectivity and potential toxicity to normal cells.
-
MRC-5: Human fetal lung fibroblast.[1]
-
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is based on established methods for assessing cell viability.[1][16]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-7,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control" (medium only).
-
Incubate the plate for 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO or a 10% SDS solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.
-
Plot percent viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
-
Summarize Data: Present the results clearly for comparison.
| Cell Line | Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| MCF-7 | This compound | [Insert Value] | [Insert Value] |
| Cisplatin (Control) | [Insert Value] | [Insert Value] | |
| A549 | This compound | [Insert Value] | [Insert Value] |
| Cisplatin (Control) | [Insert Value] | [Insert Value] | |
| HeLa | This compound | [Insert Value] | [Insert Value] |
| Cisplatin (Control) | [Insert Value] | [Insert Value] | |
| MRC-5 | This compound | [Insert Value] | N/A |
| (Normal) | Cisplatin (Control) | [Insert Value] | N/A |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells (MRC-5) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Part 2: Preliminary Mechanistic Screen for Apoptosis
If this compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it kills cancer cells. A primary mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[17][18] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting and quantifying apoptosis.[19][20]
Principle of the Annexin V / PI Assay
During early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Therefore, by staining cells with both, we can distinguish between different cell populations via flow cytometry.
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Detailed Protocol: Annexin V-FITC / PI Staining
-
Cell Treatment: Seed a selected cancer cell line (e.g., the most sensitive one from the MTT assay) in 6-well plates and allow them to attach overnight.
-
Induce Apoptosis: Treat the cells with this compound at its determined IC₅₀ concentration for a relevant time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation
The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in the treated sample compared to the control indicates that this compound induces apoptosis.
Conclusion and Future Directions
This guide provides a robust initial framework for evaluating the anticancer potential of this compound. If the compound demonstrates potent, selective cytotoxicity (Part 1) and is confirmed to induce apoptosis (Part 2), a "Go" decision is warranted.
Subsequent investigations should aim to further elucidate its mechanism of action. Promising future directions include:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[1]
-
Reactive Oxygen Species (ROS) Measurement: To investigate if the compound induces oxidative stress, a common mechanism of apoptosis.[1][5]
-
Western Blot Analysis: To probe for changes in key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins).[1]
-
Molecular Docking Studies: To predict potential protein targets and binding interactions, guiding further mechanistic work.[9]
Successful completion of this comprehensive in vitro screening cascade will build a strong data package to justify advancing this compound into more complex preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrcps.com [ijcrcps.com]
- 11. jetir.org [jetir.org]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. biocompare.com [biocompare.com]
- 20. Apoptosis Assays | Life Science Research | Merck [merckmillipore.com]
- 21. bmglabtech.com [bmglabtech.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(4-Fluorobenzylidene)aniline via Acid-Catalyzed Condensation
Abstract
This comprehensive application note provides a detailed, validated protocol for the synthesis of N-(4-Fluorobenzylidene)aniline, a Schiff base of significant interest in medicinal chemistry and materials science. The document outlines the acid-catalyzed condensation reaction between 4-fluorobenzaldehyde and aniline, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the efficient and safe synthesis of this versatile imine.
Introduction: The Significance of N-aryl Imines
Schiff bases, or imines, characterized by the azomethine group (-C=N-), are a cornerstone of modern organic synthesis. Their versatile reactivity and the relative ease of their preparation have established them as critical intermediates in the synthesis of a vast array of biologically active compounds and functional materials. This compound, a member of the N-aryl imine subclass, has garnered particular attention. The incorporation of a fluorine atom can significantly modulate the electronic properties, metabolic stability, and bioavailability of molecules, making fluorinated Schiff bases like this compound attractive scaffolds in drug discovery programs.[1] Their applications span from potential anticancer and antimicrobial agents to building blocks for advanced polymers and dyes.[2][3]
This document serves as a practical guide for the laboratory-scale synthesis of this compound. It is designed to be self-validating, with explanations for each procedural step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Mechanism: Acid-Catalyzed Imine Formation
The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition-elimination reaction between 4-fluorobenzaldehyde and aniline.[4][5] The reaction is reversible and requires careful control of pH to achieve optimal yields.[6]
The mechanism can be delineated into the following key stages:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-fluorobenzaldehyde by an acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of aniline attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine intermediate.[4][5]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[4][6]
-
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[4]
-
Deprotonation: A base (such as water or another molecule of aniline) removes a proton from the nitrogen atom, yielding the final imine product, this compound, and regenerating the acid catalyst.[7]
Caption: Mechanism of Acid-Catalyzed Imine Formation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Physical State |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11[1] | 1.24 g | 10 | Colorless to light yellow liquid[1][9] |
| Aniline | C₆H₅NH₂ | 93.13[10] | 0.93 g | 10 | Colorless to brown oily liquid[10] |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | Colorless liquid |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - | Colorless liquid |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (100 mL)
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Glassware for recrystallization
Step-by-Step Procedure
Caption: Experimental Workflow for the Synthesis of this compound.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 10 mL of 95% ethanol.
-
Addition of Aniline: To the stirred solution, add 0.93 g (10 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The addition of an acid catalyst is crucial for protonating the carbonyl group and facilitating the reaction.[6][7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. Subsequently, cool the flask in an ice bath to induce crystallization of the product.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.
-
Drying and Analysis: Dry the product, weigh it to determine the yield, and measure its melting point. The expected melting point of this compound is in the range of 42-46 °C.[2]
Purification
If the melting point of the crude product is broad or lower than the literature value, it can be purified by recrystallization from ethanol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹). The appearance of a strong C=N stretching band in the region of 1625-1640 cm⁻¹ is indicative of imine formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the absence of the aldehyde proton signal (around 9-10 ppm) and the amine protons. A characteristic singlet for the imine proton (-CH=N-) is expected to appear in the downfield region (around 8.3-8.5 ppm). Aromatic protons will be observed in the range of 6.5-8.0 ppm.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the imine carbon (-C=N-) in the range of 160-170 ppm.
-
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
4-Fluorobenzaldehyde: This compound is a combustible liquid and can cause skin and serious eye irritation.[11][12][13] It may also cause respiratory irritation.[13] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]
-
Aniline: Aniline is toxic if swallowed, in contact with skin, or if inhaled.[14][15][16] It is a suspected carcinogen and may cause genetic defects.[14][15] It can cause serious eye damage and may cause an allergic skin reaction.[14][15] All handling of aniline must be done in a fume hood with appropriate PPE.[16]
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. sia-toolbox.net [sia-toolbox.net]
- 16. cdhfinechemical.com [cdhfinechemical.com]
N-(4-Fluorobenzylidene)aniline: A Versatile Building Block in Modern Organic Synthesis
Abstract
N-(4-Fluorobenzylidene)aniline, a Schiff base derived from the condensation of 4-fluorobenzaldehyde and aniline, has emerged as a highly versatile and valuable building block in organic synthesis. The presence of the fluorine atom imparts unique electronic properties and enhances the reactivity and stability of the molecule, making it a key intermediate in the synthesis of a wide array of complex organic molecules, pharmaceuticals, and advanced materials.[1] This application note provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supported by detailed experimental protocols and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique chemical attributes of this compound in their synthetic endeavors.
Introduction: The Significance of Fluorinated Imines
The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties.[2] This has led to a surge in the development of synthetic methodologies for creating fluorinated compounds, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[2][3][4][5] this compound serves as a prime example of a fluorinated building block that offers a gateway to a diverse range of valuable molecules.[1][6] Its imine functionality (C=N) is a reactive handle for various transformations, while the fluorophenyl group provides a site for further functionalization and influences the electronic nature of the entire molecule.
This guide will explore the synthetic utility of this compound, focusing on its role in cycloaddition reactions, C-H functionalization, and as a precursor for the synthesis of bioactive heterocyclic compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4-fluorobenzaldehyde and aniline.[7] This reaction is often carried out in a suitable solvent, such as ethanol, and can be refluxed to drive the reaction to completion. The formation of the imine is a reversible process, and the removal of water, a byproduct, can increase the yield.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (sufficient to dissolve reactants)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., methanol or ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (e.g., 10 mmol, 1.24 g) and aniline (e.g., 10 mmol, 0.93 g) in a minimal amount of ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like methanol to yield pure this compound as a crystalline solid.[7]
Expected Yield and Characterization:
| Property | Value | Source |
| Molecular Formula | C13H10FN | [1][8] |
| Molecular Weight | 199.23 g/mol | [1][8] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 42 - 46 °C | [1] |
| Boiling Point | 176 °C/5 mmHg | [1] |
| Typical Yield | >80% | [7] |
The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The characteristic imine (C=N) stretch in the IR spectrum is a key indicator of product formation.
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of organic transformations, enabling the synthesis of diverse molecular scaffolds.
Cycloaddition Reactions: Access to Heterocycles
Imines are excellent dienophiles and dipolarophiles in cycloaddition reactions. This compound can participate in [4+2] (Diels-Alder) and [3+2] cycloadditions to furnish six- and five-membered nitrogen-containing heterocyclic rings, respectively. These heterocyclic cores are prevalent in many biologically active molecules. The fluorine substituent can influence the regioselectivity and stereoselectivity of these reactions.
Conceptual Reaction Scheme: [3+2] Cycloaddition
Caption: [3+2] cycloaddition using this compound.
The resulting fluorinated five-membered N-heterocycles are of significant interest in medicinal chemistry due to their potential biological activities.[3]
C-H Functionalization: A Modern Synthetic Strategy
Transition-metal catalyzed C-H functionalization has become a powerful tool for the efficient construction of complex molecules.[9] The aniline moiety in this compound can act as a directing group, enabling the regioselective functionalization of C-H bonds on the aromatic rings.[10][11] This strategy allows for the introduction of various functional groups, such as alkyl, aryl, or heteroatom-containing moieties, at positions that are often difficult to access through traditional methods.
Recent advances have demonstrated the use of fluorinated building blocks in such reactions, where the fluorine atom can influence the reaction's outcome.[9]
Precursor to Bioactive Molecules and Pharmaceuticals
This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical agents.[1][6] The N-benzylideneaniline scaffold is a known pharmacophore with a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[12] The presence of the fluorine atom can enhance these activities and improve the drug-like properties of the final compounds.[6] For instance, fluorinated compounds often exhibit increased metabolic stability and bioavailability.[2]
This building block is particularly valuable in the development of anti-cancer agents and treatments for inflammatory diseases.[1][6]
Mechanistic Considerations: The Role of the Fluorine Atom
The fluorine atom in this compound exerts a significant electronic influence on the molecule. Its strong electron-withdrawing nature affects the reactivity of both the imine bond and the aromatic rings.
-
Imine Reactivity: The electron-withdrawing fluorine atom can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This can enhance the rate of reactions such as additions and cycloadditions.
-
Aromatic Ring Reactivity: The fluorine atom deactivates the fluorophenyl ring towards electrophilic aromatic substitution but can also influence the regioselectivity of such reactions. In C-H functionalization reactions, the electronic properties of the fluorinated ring can play a crucial role in the catalytic cycle.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block with broad applications in organic synthesis. Its unique combination of a reactive imine functionality and a fluorine-substituted aromatic ring makes it an invaluable tool for the construction of complex molecules, particularly fluorinated heterocycles and other compounds of medicinal interest. The continued exploration of its reactivity in modern synthetic methodologies, such as C-H functionalization and photoredox catalysis, is expected to unveil new and efficient pathways to novel chemical entities with significant potential in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles - Enlighten Theses [theses.gla.ac.uk]
- 5. Synthesis of fluorinated six-membered nitrogen heterocycles using microwave irradiation [ouci.dntb.gov.ua]
- 6. chemimpex.com [chemimpex.com]
- 7. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with N-(4-Fluorobenzylidene)aniline
Introduction: The Versatility of Schiff Base Metal Complexes
Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be modified.[1] These organic ligands readily form stable complexes with a wide array of transition metals, giving rise to compounds with diverse applications in catalysis, materials science, and pharmacology. The N-(4-Fluorobenzylidene)aniline ligand, a Schiff base derived from 4-fluorobenzaldehyde and aniline, is of particular interest. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the resulting metal complexes.[2][3]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this compound. It is designed for researchers and professionals in chemistry and drug development, offering both detailed experimental protocols and the scientific rationale behind them.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a classic example of a condensation reaction between an aldehyde and a primary amine. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both reactants and facilitates the removal of the water byproduct.
-
Catalyst: A catalytic amount of a strong acid, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Detailed Protocol for Ligand Synthesis:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 50 mL of absolute ethanol.
-
Addition of Aniline: To the stirring solution, add aniline (0.93 g, 10 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For enhanced crystallization, the flask can be placed in an ice bath.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield pale yellow crystals.
-
Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride.
Part 2: Synthesis of a Representative Metal Complex: Dichloro-bis(this compound)Copper(II)
The synthesis of metal complexes with Schiff base ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex depends on the metal-to-ligand molar ratio used in the reaction.
Rationale for Experimental Choices:
-
Metal Salt: Copper(II) chloride is chosen as a representative transition metal salt. The choice of the metal ion will influence the geometry and properties of the final complex.
-
Solvent: A methanolic solution is often used for the synthesis of Schiff base metal complexes as it can dissolve both the ligand and the metal salt, facilitating their interaction.
-
Molar Ratio: A 1:2 molar ratio of metal to ligand is used to favor the formation of a complex where two ligand molecules coordinate to a single metal center.
-
Reaction Conditions: Refluxing the mixture ensures that the reaction goes to completion.
Detailed Protocol for Copper(II) Complex Synthesis:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve the synthesized this compound (0.40 g, 2 mmol) in 30 mL of methanol with gentle heating.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (0.17 g, 1 mmol) in 20 mL of methanol.
-
Complexation: Add the methanolic solution of the metal salt dropwise to the stirring solution of the ligand. A change in color and the formation of a precipitate should be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.
-
Isolation: After reflux, cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the precipitate with a small amount of cold methanol to remove any unreacted ligand or metal salt. Dry the final product in a desiccator.
Part 3: Characterization of the Ligand and Metal Complex
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Physicochemical Data
| Property | This compound (Ligand) | Dichloro-bis(this compound)Copper(II) (Complex) |
| Molecular Formula | C₁₃H₁₀FN | C₂₆H₂₀Cl₂CuF₂N₂ |
| Molecular Weight | 199.23 g/mol | 532.90 g/mol |
| Appearance | Pale yellow crystals | Greenish solid |
| Melting Point | ~55-58 °C | >250 °C (decomposes) |
| Solubility | Soluble in ethanol, methanol, DMSO, DMF | Soluble in DMSO, DMF |
Spectroscopic Data
| Technique | This compound (Ligand) | Dichloro-bis(this compound)Copper(II) (Complex) - Rationale for Shifts |
| FT-IR (cm⁻¹) | ~1625 (C=N stretch), ~1220 (C-F stretch) | ~1605 (C=N stretch), ~1220 (C-F stretch), ~450-500 (Cu-N stretch), ~300-350 (Cu-Cl stretch) - The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the azomethine nitrogen to the copper ion. The appearance of new bands in the low-frequency region confirms the formation of Cu-N and Cu-Cl bonds.[4] |
| ¹H NMR (δ, ppm) | ~8.4 (s, 1H, -CH=N-), ~7.2-7.9 (m, 9H, Ar-H) | Paramagnetic - The presence of the paramagnetic Cu(II) ion causes significant broadening of the NMR signals, making them difficult to observe. |
| UV-Vis (λmax, nm) | ~265 (π-π* transition), ~315 (n-π* transition) | ~270 (π-π* transition), ~330 (n-π* transition), ~400-450 (Ligand-to-Metal Charge Transfer), ~600-700 (d-d transition) - The bathochromic (red) shift of the ligand-centered transitions and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions are characteristic of complex formation.[2] |
Experimental Workflow Diagram
Figure 1: Overall workflow for the synthesis and characterization.
Part 4: Potential Applications
Metal complexes of Schiff bases derived from substituted anilines and benzaldehydes have shown promise in a variety of fields, largely due to the tunability of their structures and electronic properties.
-
Biological Activity: Many Schiff base metal complexes exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The coordination of the metal ion can enhance the therapeutic potential of the organic ligand. The this compound complexes could be screened for their efficacy against various pathogens and cancer cell lines.
-
Catalysis: These complexes can act as catalysts in various organic reactions. The metal center can serve as a Lewis acid, activating substrates and facilitating bond formation and cleavage.[8]
-
Materials Science: The unique photophysical and electronic properties of these complexes make them candidates for applications in materials science, such as in the development of sensors or as components in electronic devices.
Conclusion
The synthesis of metal complexes with this compound provides a versatile platform for the development of new compounds with interesting chemical and physical properties. The protocols outlined in this guide offer a solid foundation for researchers to explore this area of coordination chemistry. The straightforward nature of the synthesis, coupled with the potential for diverse applications, makes these complexes an exciting subject for further investigation.
References
- 1. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization, and Phosphorescence Properties of Trigonal Zn(II) Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial and Antungal Assays of N-(4-Fluorobenzylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration and development of new chemical entities with potent antimicrobial properties. Schiff bases, a class of organic compounds characterized by the azomethine (-C=N-) functional group, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The imine group is considered crucial for their biological activity.
N-(4-Fluorobenzylidene)aniline, a specific Schiff base, represents a promising candidate for antimicrobial screening. Its structural features, including the fluorine substituent and the benzylideneaniline core, are often associated with enhanced biological efficacy. This document provides a comprehensive guide to the in vitro evaluation of the antibacterial and antifungal potential of this compound, offering detailed protocols grounded in established standards and scientific rationale.
Scientific Rationale and Mechanism of Action
The antimicrobial activity of Schiff bases is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various cellular components of microorganisms. The proposed mechanism of action involves the formation of hydrogen bonds through the azomethine group with the active centers of cellular constituents, leading to interference with normal cell processes. This can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The lipophilicity of the Schiff base molecule, which can be influenced by substituents like fluorine, also plays a critical role in its ability to permeate microbial cell membranes.
Part 1: In Vitro Antibacterial Susceptibility Testing
The determination of a compound's ability to inhibit bacterial growth is a cornerstone of antimicrobial drug discovery. The following protocols, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensure the generation of reliable and reproducible data.
Agar Well Diffusion Method: A Primary Screening Assay
The agar well diffusion method is a widely used preliminary assay to assess the antimicrobial activity of a test compound. It provides a qualitative or semi-quantitative measure of the compound's efficacy by observing the zone of growth inhibition around a well containing the compound.
Caption: Workflow for the Agar Well Diffusion Assay.
Materials:
-
This compound
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Ciprofloxacin (positive control)
-
Sterile petri dishes, swabs, cork borer (6-8 mm), micropipettes, and tips
-
McFarland turbidity standards (0.5)
-
Incubator (37°C)
Procedure:
-
Preparation of Media and Inoculum:
-
Prepare MHA and MHB according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculate a loopful of the test bacterium into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing against the inside of the tube.
-
Evenly swab the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Prepare a stock solution of ciprofloxacin (e.g., 1 mg/mL) as the positive control.
-
-
Assay Performance: *
Application Note: N-(4-Fluorobenzylidene)aniline as a Versatile Precursor for the Synthesis of Novel Fluorescent Dyes
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of N-(4-Fluorobenzylidene)aniline, a Schiff base intermediate, for the synthesis of advanced fluorescent dyes. This compound serves as a highly versatile and reactive building block for creating complex organic molecules and functional materials.[1] Its inherent structure, featuring a reactive imine bond and a strategically placed fluorine atom, allows for the development of probes with tailored photophysical properties. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for synthesis and characterization, and explores the potential applications of the resulting fluorophores in biological imaging and materials science.
Foundational Principles: The Schiff Base Core and Fluorine's Influence
This compound belongs to the Schiff base, or imine, class of compounds, characterized by a carbon-nitrogen double bond (-C=N-). This functional group is critical as it forms a conjugated system that is often the basis for chromophoric and fluorophoric activity. The synthesis of Schiff bases via the condensation of primary amines and carbonyl compounds is a cornerstone of organic chemistry due to its simplicity and high efficiency.[2][3]
The true value of this compound as a precursor lies in the synergistic interplay of its components:
-
The Imine Bridge: The C=N bond provides structural rigidity and a pathway for π-electron delocalization, which is essential for fluorescence. The non-bonding electrons on the nitrogen atom can also participate in photophysical processes like photoinduced electron transfer (PET), making derivatives sensitive to their environment (e.g., metal ions, pH).
-
Fluorine Substitution: The presence of a fluorine atom on the benzylidene ring is a key design element. Fluorine is highly electronegative and can significantly alter the electronic properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic properties in medicinal chemistry.[4] In the context of fluorescent dyes, this substitution can improve photostability, increase the fluorescence quantum yield, and fine-tune the emission wavelength.[1] This makes it a valuable component for developing robust fluorescent probes for biological imaging.[1][4]
Synthesis of Fluorescent Probes from this compound
The most common and straightforward method for preparing fluorescent dyes from this precursor is through a Schiff base condensation reaction. This involves reacting an aromatic aldehyde with a primary amine, often under reflux with an acid catalyst.
General Reaction Principle
The synthesis leverages the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the stable imine product. The choice of the amine partner is crucial as it determines the final structure and functionality of the dye.
Caption: General schematic for Schiff base condensation.
Protocol 1: Synthesis of a Phenolic Fluorescent Dye
This protocol details the synthesis of 2-((4-fluorobenzylidene)amino)phenol, a dye whose fluorescence is often sensitive to pH and metal ion coordination due to the hydroxyl group adjacent to the imine.
Rationale:
-
Reactant Choice: 2-Aminophenol is selected to introduce a hydroxyl group near the imine nitrogen. This creates a potential binding site for metal ions and can lead to desirable photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which often results in a large Stokes shift.
-
Catalyst: A few drops of glacial acetic acid are used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the reaction rate.
-
Solvent & Reflux: Ethanol is a common solvent that effectively dissolves the reactants. Heating the reaction to reflux provides the necessary activation energy and helps remove the water byproduct, driving the equilibrium towards the product side.[2][5]
-
Purification: Recrystallization from ethanol is an effective method for purifying the solid product, as the solubility of the desired compound and impurities will differ significantly between hot and cold solvent.
Materials & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| This compound | Purity ≥ 98% |
| 2-Aminophenol | Purity ≥ 98% |
| Ethanol (95%) | Reagent Grade |
| Glacial Acetic Acid | ACS Grade |
| Round-bottom flask (50 mL) | Standard glassware |
| Condenser | Standard glassware |
| Magnetic stirrer and hotplate | Standard laboratory equipment |
| Buchner funnel and filter paper | For vacuum filtration |
| Beakers, Erlenmeyer flasks | Standard glassware |
Step-by-Step Protocol:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound (approx. 5.02 mmol) in 20 mL of 95% ethanol. Add a magnetic stir bar.
-
Addition of Amine: To this solution, add a stoichiometric equivalent of 2-aminophenol (0.55 g, 5.02 mmol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction Reflux: Attach a condenser to the flask and place it on a magnetic hotplate. Heat the mixture to a gentle reflux while stirring. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Product Isolation: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol (2-3 mL) to remove any soluble impurities.
-
Drying: Air dry the product on the filter paper, then transfer to a watch glass to dry completely. For rigorous drying, use a vacuum oven at low heat.
-
Characterization: Determine the yield and melting point. Confirm the structure of the product using FT-IR, ¹H-NMR, and Mass Spectrometry.
Characterization and Data Analysis
Proper characterization is essential to confirm the synthesis of the target molecule and to understand its properties.
Structural Validation:
-
FT-IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band around 1600-1630 cm⁻¹ and the disappearance of the C=O and N-H stretching bands from the starting materials.
-
¹H-NMR Spectroscopy: Confirm the presence of the azomethine proton (-CH=N-) as a singlet typically in the 8-9 ppm region. The integration of all signals should correspond to the expected number of protons in the molecular structure.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Photophysical Properties: The utility of the synthesized compound as a fluorescent dye is determined by its interaction with light. This is assessed using UV-Visible absorption and fluorescence spectroscopy.
| Property | Description | Typical Value/Observation |
| λabs (max) | Wavelength of maximum light absorption. | Determined by UV-Vis spectroscopy. |
| λem (max) | Wavelength of maximum fluorescence emission. | Determined by fluorescence spectroscopy. |
| Stokes Shift | The difference in nm between λem and λabs. | A larger Stokes shift (>50 nm) is generally desirable to minimize self-quenching. |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Measured relative to a known standard (e.g., quinine sulfate). |
| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light. | Calculated from the Beer-Lambert law. |
Applications and Experimental Workflow
Fluorescent dyes derived from this compound have a wide range of potential applications due to their tunable properties and synthetic accessibility.
Potential Applications:
-
Fluorescent Probes for Metal Ions: Schiff bases with appropriate chelating groups (e.g., hydroxyl, methoxy) can act as selective and sensitive fluorescent sensors for metal ions like Al³⁺, Zn²⁺, or Cu²⁺.[5][6][7] Binding of the metal ion often restricts intramolecular rotation or modulates PET, leading to a "turn-on" fluorescence response.[7]
-
Bioimaging: Due to their ability to fluoresce brightly, these dyes can be used for staining and visualizing cellular components in fluorescence microscopy.[7][8] Their lipophilic nature may allow them to easily penetrate cell membranes.
-
Materials Science: These compounds are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials because of their favorable electronic and photoluminescent properties.[4][9]
The path from synthesis to a functional application follows a logical and rigorous workflow.
Caption: Workflow from dye synthesis to application validation.
Conclusion
This compound is an accessible and highly effective precursor for the synthesis of a diverse range of fluorescent dyes. The straightforward Schiff base condensation chemistry allows for the rational design of molecules with specific functionalities and photophysical properties. By following the detailed protocols and characterization workflows outlined in this note, researchers can reliably synthesize and validate novel fluorophores for advanced applications in drug discovery, diagnostics, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ionicviper.org [ionicviper.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 8. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N-(4-Fluorobenzylidene)aniline by HPLC and GC-MS
Abstract
This technical guide provides detailed application notes and comprehensive protocols for the quantitative and qualitative analysis of N-(4-Fluorobenzylidene)aniline, a Schiff base intermediate pivotal in pharmaceutical and materials science research.[1] We present robust analytical methods utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step procedures but also the underlying scientific rationale for method development choices, ensuring both technical accuracy and practical applicability. The protocols herein are designed as self-validating systems, grounded in established principles and supported by authoritative references.
Introduction to this compound and its Analytical Importance
This compound (FBA) is an imine or Schiff base, typically synthesized through the condensation of 4-fluorobenzaldehyde and aniline. Its chemical structure, featuring an azomethine group (-CH=N-), makes it a versatile building block in organic synthesis.[2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making FBA a key intermediate in the development of novel pharmaceuticals and advanced materials.[1]
The purity and stability of FBA are critical parameters that directly impact the quality, safety, and efficacy of the final products. Therefore, reliable and validated analytical methods are essential for its characterization, purity assessment, and the identification of any process-related impurities or degradation products. This guide focuses on two orthogonal and powerful analytical techniques: HPLC for robust quantification and purity profiling in a non-volatile state, and GC-MS for assessing volatility, purity, and providing definitive structural confirmation through mass spectral data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FN | [3][4] |
| Molecular Weight | 199.22 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 40-46 °C | [1] |
| Boiling Point | 176 °C @ 5 mmHg | [1] |
| Solubility | Soluble in methanol, ethanol, acetonitrile, dichloromethane | [2][5] |
| Predicted XlogP | 2.9 | [3][6] |
The compound's aromatic nature and moderate polarity (XlogP of 2.9) make it an ideal candidate for reverse-phase HPLC.[3][6][7] Its boiling point indicates sufficient volatility for GC analysis, particularly under vacuum, which is inherent to MS systems.[1]
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity determination and assay of FBA due to its precision, robustness, and ability to separate the main component from potential non-volatile impurities and starting materials.
Rationale for Method Development
The selected HPLC method is based on established principles for the analysis of aromatic imines.[8][9]
-
Column Selection: A phenyl-bonded silica gel column is chosen as a primary recommendation. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of FBA can provide unique selectivity for the analyte and its related substances.[8][10] An alternative, and more universally applicable choice, is a C18 column, which separates compounds based on hydrophobicity.[11][12]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient elution of FBA and the separation of impurities with varying polarities. Acetonitrile is a common organic modifier in RP-HPLC. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial.[8][13] It helps to protonate residual silanols on the silica backbone, reducing peak tailing, and ensures consistent ionization for potential LC-MS applications.
-
Detection: The conjugated system of aromatic rings and the imine bond in FBA results in strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds, while a wavelength around 320-350 nm may offer higher sensitivity and selectivity for the imine chromophore.[8][10] A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength.
HPLC Experimental Workflow
The following diagram outlines the complete workflow for the HPLC analysis of FBA.
Caption: Workflow for HPLC purity analysis of FBA.
Detailed HPLC Protocol
2.3.1. Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
Phenyl-bonded silica column (e.g., 4.6 x 150 mm, 5 µm).[8][9]
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[8]
2.3.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Phenyl-bonded silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min, 50% B; 2-15 min, 50-95% B; 15-18 min, 95% B; 18-18.1 min, 95-50% B; 18.1-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 320 nm |
| Injection Volume | 5 µL |
2.3.3. Sample and Standard Preparation
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of FBA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[9]
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the FBA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[8]
2.3.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.[9]
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution.
-
Calculate the purity of the FBA sample using the area percent method. For assay, compare the peak area of the sample to that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Purity
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[14] It provides excellent separation efficiency and delivers definitive structural information from the mass spectrum, making it ideal for confirming the identity of FBA and detecting volatile impurities.
Rationale for Method Development
-
Column Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is highly suitable for the analysis of aromatic compounds like FBA. This phase provides good separation based on boiling points and slight differences in polarity.
-
Injector and Temperature Program: A splitless injection is often used for trace analysis, while a split injection prevents column overloading for more concentrated samples.[15] The inlet temperature must be high enough to ensure rapid and complete vaporization of FBA without causing thermal degradation. A temperature gradient program for the oven is essential to first separate highly volatile impurities at lower temperatures before ramping up to elute the higher-boiling FBA.[15]
-
Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers.[15]
-
Mass Spectrometer: Electron Ionization (EI) at a standard energy of 70 eV is used. This technique produces reproducible fragmentation patterns that can be compared to library spectra for confident identification. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 199, corresponding to the molecular weight of FBA.[3][6]
GC-MS Experimental Workflow
The following diagram illustrates the key stages of the GC-MS analysis.
Caption: Workflow for GC-MS analysis of FBA.
Detailed GC-MS Protocol
3.3.1. Equipment and Reagents
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound.
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Helium (99.999% purity).
-
GC vials with inserts.
3.3.2. GC-MS Conditions
| Parameter | Recommended Condition |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
3.3.3. Sample Preparation
-
Prepare a solution of FBA in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Transfer the solution into a GC autosampler vial. Inserts can be used for smaller volumes.
3.3.4. Analysis Procedure
-
Set up the GC-MS instrument with the specified conditions.
-
Inject a solvent blank to verify system cleanliness.
-
Inject the prepared FBA sample.
-
Acquire the data, recording the total ion chromatogram (TIC).
-
Analyze the TIC to determine the retention time of FBA and assess its purity based on peak area percentage.
-
Obtain the mass spectrum for the main peak and confirm its identity by matching the molecular ion (m/z 199) and fragmentation pattern with known spectra.
Method Validation Principles
Both the HPLC and GC-MS methods described must be validated to ensure they are fit for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).
Key Validation Parameters
A summary of the essential validation parameters is provided below.
| Parameter | Description | Typical Acceptance Criteria (Assay/Purity) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo injections. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0-102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
These validation steps are mandatory for methods used in regulated environments, such as pharmaceutical quality control, to ensure data integrity and reliability.
Conclusion
The HPLC and GC-MS methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The HPLC method is optimized for accurate purity and potency determination, leveraging reverse-phase chromatography for excellent separation of non-volatile species. The GC-MS method complements this by offering definitive identity confirmation and analysis of volatile components. By following the detailed protocols and understanding the scientific rationale behind the methodological choices, researchers can confidently implement these techniques for quality control, stability testing, and characterization of this important chemical intermediate. Adherence to the principles of method validation will ensure that the data generated is accurate, reliable, and suitable for regulatory scrutiny.
References
- 1. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
- 2. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. PubChemLite - this compound (C13H10FN) [pubchemlite.lcsb.uni.lu]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 10. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
N-(4-Fluorobenzylidene)aniline in the development of organic electronic materials.
An Application Guide to N-(4-Fluorobenzylidene)aniline for Organic Electronic Materials
This document provides a comprehensive technical guide for researchers and scientists on the application of this compound, a versatile Schiff base compound, in the development of next-generation organic electronic materials. This guide covers detailed protocols for its synthesis, physicochemical characterization, and integration into prototype organic field-effect transistors (OFETs).
Introduction: The Promise of Schiff Bases in Organic Electronics
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, represent a significant class of organic compounds.[1] Their rigid structure, high thermal stability, and tunable electronic properties make them compelling candidates for use as active materials in organic electronics.[2][3] The imine linkage, combined with aromatic rings, facilitates π-conjugation, which is essential for charge transport in semiconductor applications.[4]
This compound is a specific Schiff base formed from the condensation of 4-fluorobenzaldehyde and aniline.[5] The incorporation of a fluorine atom is a common strategy in materials science to modulate molecular packing, energy levels (HOMO/LUMO), and environmental stability of organic semiconductors.[6] This guide provides field-tested methodologies for leveraging this compound in a research setting.
PART 1: Synthesis & Purification Protocol
The synthesis of this compound is achieved via a condensation reaction. The following protocol is a robust method adapted from standard procedures for similar Schiff bases.[7]
Materials & Reagents
| Reagent/Material | Formula | M. Wt. ( g/mol ) | Quantity | Supplier |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10 mmol | Sigma-Aldrich |
| Aniline | C₆H₅NH₂ | 93.13 | 10 mmol | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Sigma-Aldrich |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-fluorobenzaldehyde in 25 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of aniline in 25 mL of absolute ethanol.
-
Reaction Initiation: Add the aniline solution to the stirring 4-fluorobenzaldehyde solution in the round-bottom flask. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C for several hours until a constant weight is achieved.
Purification by Recrystallization
The crude product should be recrystallized from ethanol to achieve high purity suitable for device fabrication.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry as described previously.
Caption: Synthesis and purification workflow for this compound.
PART 2: Physicochemical Characterization
Characterization is critical to confirm the identity, purity, and electronic properties of the synthesized material.
Expected Characterization Data
The following table summarizes the expected data from standard characterization techniques.
| Technique | Purpose | Expected Result for this compound |
| FTIR Spectroscopy | Functional Group ID | ~1620-1630 cm⁻¹ (C=N stretch) , ~3050 cm⁻¹ (Ar C-H), ~1220 cm⁻¹ (C-F stretch) |
| ¹H NMR (CDCl₃) | Structural Confirmation | Multiplets at ~7.0-8.0 ppm (aromatic protons), Singlet at ~8.4 ppm (imine C-H proton) |
| UV-Vis Spectroscopy | Optical Properties | Absorption maxima (λₘₐₓ) in the UV region, indicative of π-π* transitions. |
| Cyclic Voltammetry | Electronic Properties | Reversible oxidation/reduction peaks to estimate HOMO/LUMO energy levels. |
General Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire the spectrum of a solid sample using a KBr pellet or an ATR accessory. The key diagnostic peak is the sharp imine (C=N) stretching vibration, confirming the formation of the Schiff base.[8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The disappearance of the aldehyde proton (~9-10 ppm) and amine protons, and the appearance of a new imine proton (~8.4 ppm), confirms the reaction.[9][10]
-
UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., Dichloromethane or THF). Record the absorbance spectrum to identify the electronic transition wavelengths, which is crucial for optoelectronic applications.
PART 3: Application in Organic Field-Effect Transistors (OFETs)
This section provides a protocol for fabricating a bottom-gate, top-contact (BGTC) OFET using this compound as the p-type semiconductor layer. This architecture is a standard platform for evaluating new organic semiconductor materials.[11][12]
Device Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Detailed Fabrication Protocol
-
Substrate Preparation: Use a heavily n-doped silicon wafer (n++ Si) as the gate electrode. Grow a 300 nm layer of silicon dioxide (SiO₂) on top via thermal oxidation to serve as the gate dielectric.
-
Cleaning: Clean the Si/SiO₂ substrate by sequential sonication in acetone, and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrate under a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the interface quality and promote better molecular ordering, treat the SiO₂ surface with a self-assembled monolayer of agents like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS). This makes the surface hydrophobic, which is often beneficial for the crystal growth of organic semiconductors.
-
Active Layer Deposition:
-
Method A: Solution-Processing (Spin-Coating): Prepare a solution of this compound (e.g., 5-10 mg/mL) in a suitable organic solvent like chloroform or toluene. Spin-coat the solution onto the substrate at 2000-3000 RPM for 60 seconds.
-
Method B: Vacuum Thermal Evaporation: Place the purified compound in a crucible in a high-vacuum thermal evaporator. Deposit a thin film (typically 30-50 nm) onto the substrate at a rate of 0.1-0.2 Å/s.
-
-
Annealing: Anneal the substrate with the organic film at a temperature below the material's melting point (e.g., 80-100°C) for 30-60 minutes. This step improves the crystallinity and morphology of the semiconductor film, which is critical for efficient charge transport.
-
Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of gold (Au) to form the source and drain electrodes. Gold is chosen for its high work function, which facilitates efficient hole injection into many p-type organic semiconductors.
Device Characterization and Data Analysis
The fabricated OFETs are characterized using a semiconductor parameter analyzer.
-
Output Characteristics (IDS vs. VDS): These plots show the drain current (IDS) as a function of the drain-source voltage (VDS) at various constant gate voltages (VGS). They reveal the linear and saturation regimes of transistor operation.
-
Transfer Characteristics (IDS vs. VGS): This plot, typically on a logarithmic scale, shows IDS as a function of VGS at a constant VDS in the saturation regime. From this curve, key performance metrics are extracted:
-
Field-Effect Mobility (μ): Calculated from the slope of the (IDS)¹ᐟ² vs. VGS plot in the saturation region. It quantifies how quickly charge carriers move through the semiconductor channel.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum current (On state) to the minimum current (Off state). A high ratio is essential for digital switching applications.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to turn on.
-
PART 4: Safety & Handling
-
Always handle this compound and its precursors in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information before use. The compound is classified as harmful if swallowed.[5]
References
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ijcrcps.com [ijcrcps.com]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR [m.chemicalbook.com]
- 10. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 11. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Crystalline Organic Transistors [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for N-(4-Fluorobenzylidene)aniline synthesis.
<Step>
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this Schiff base condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound, a Schiff base, proceeds via a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of 4-Fluorobenzaldehyde.[1] This forms an unstable tetrahedral intermediate called a carbinolamine.[1] The subsequent and often rate-determining step is the acid-catalyzed dehydration (elimination of a water molecule) of the carbinolamine to yield the stable imine product, this compound.[1][2]
Caption: Reaction mechanism for this compound synthesis.
Q2: How do I choose the optimal solvent for this reaction?
The choice of solvent is critical for both reaction kinetics and yield. Polar protic solvents like ethanol or methanol are commonly used and generally provide good results.[3] They are effective at solvating the reactants and the intermediate carbinolamine. However, since water is a byproduct of the reaction, using an anhydrous solvent or a method to remove water can drive the equilibrium towards the product.[4] For certain applications, aprotic solvents like toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water, which can significantly improve the yield.[5] Solvent-free methods, such as grinding the reactants together, have also been reported to increase yields and reduce reaction times.[3]
Q3: Is a catalyst necessary, and if so, which one should I use?
While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid is highly recommended to accelerate the dehydration of the carbinolamine intermediate.[1][6] Glacial acetic acid is a common and effective choice, typically added in a few drops.[3] Stronger acids can also be used, but they may lead to unwanted side reactions or polymerization. The optimal pH for imine formation is typically mildly acidic.[6] In some cases, Lewis acids have also been shown to be effective catalysts.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in Schiff base synthesis. Several factors can contribute to this problem.
Potential Causes & Solutions:
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Incomplete Reaction:
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Equilibrium Not Favoring Product:
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Solution: The formation of the imine is a reversible reaction where water is a byproduct.[1] To shift the equilibrium towards the product, remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene, or by adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves (4Å) to the reaction mixture.[4][5]
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Suboptimal Catalyst Amount:
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Solution: While catalytic, the amount of acid can be optimized. Too little may not effectively catalyze the dehydration step, while too much can lead to side reactions.[6] Start with a few drops of glacial acetic acid and adjust as needed based on reaction monitoring.
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-
Impure Reactants:
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Solution: Ensure the purity of both 4-Fluorobenzaldehyde and aniline. Impurities can interfere with the reaction.[3] If necessary, purify the starting materials before use. For instance, aniline can be distilled to remove impurities.
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Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in analytical spectra indicates the formation of side products.
Potential Causes & Solutions:
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Side Reactions of Aldehyde:
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Hydrolysis of the Imine Product:
-
Solution: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid.[2] Ensure anhydrous conditions during the reaction and workup. During purification, avoid using protic solvents if possible, or work quickly to minimize exposure to water.
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Caption: Troubleshooting workflow for low product yield.
Problem 3: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Solutions:
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Product is an Oil or Does Not Crystallize:
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Solution: this compound is a solid at room temperature. If it oils out, it may be impure. Try recrystallization from a suitable solvent like ethanol.[3] If it still fails to crystallize, column chromatography on silica gel is a reliable purification method.
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-
Co-precipitation of Starting Materials:
-
Solution: If the product precipitates along with unreacted starting materials, ensure the reaction has gone to completion. If starting material is still present, purification by recrystallization or column chromatography will be necessary. Washing the crude product with a solvent that dissolves the starting materials but not the product can also be effective.
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Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol provides a general method for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g |
| Aniline | 93.13 | 10 | 0.93 g (0.91 mL) |
| Absolute Ethanol | - | - | 20 mL |
| Glacial Acetic Acid | - | Catalytic | 2-3 drops |
Procedure:
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In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-Fluorobenzaldehyde in 20 mL of absolute ethanol.[1]
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To the stirred solution, add 0.93 g (10 mmol) of aniline.[1]
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Add 2-3 drops of glacial acetic acid to the reaction mixture.[1]
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Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.[1]
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Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
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After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure this compound.
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Dry the purified product in a desiccator or vacuum oven.[1]
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Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[1]
Caption: Experimental workflow for Schiff base synthesis.
Characterization Data
Expected spectroscopic data for this compound:
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FT-IR (cm⁻¹): A characteristic peak for the imine (C=N) stretch is expected around 1625 cm⁻¹. The aromatic C=C stretching vibrations will appear around 1588 cm⁻¹.[8]
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¹H NMR (CDCl₃, δ ppm): The proton of the imine group (-CH=N-) should appear as a singlet at approximately 8.39 ppm.[8] The aromatic protons will appear in the range of 6.8-7.8 ppm.
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¹³C NMR (CDCl₃, δ ppm): The carbon of the imine group (-C=N-) is expected to have a chemical shift around 160 ppm.
References
How to increase the yield of N-(4-Fluorobenzylidene)aniline synthesis.
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important Schiff base synthesis. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to optimize it for higher yields and purity.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the synthesis of this compound.
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of Schiff base formation, which proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1]
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Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline onto the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms a tetrahedral intermediate called a carbinolamine. This step is generally reversible.[1]
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Dehydration: The unstable carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine, this compound. This is the rate-determining step and is often catalyzed by an acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (water).[1]
Q2: Why is an acid catalyst often used, and what is its precise role?
A2: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or glacial acetic acid, is used to accelerate the rate-limiting dehydration step.[2] The catalyst protonates the hydroxyl group of the carbinolamine intermediate. This protonation makes the hydroxyl group a better leaving group (H₂O), thus facilitating its elimination and the formation of the C=N double bond.[2] It's crucial to control the pH; a pH around 4-5 is often optimal. If the solution is too acidic, the aniline nucleophile will be fully protonated to its ammonium salt, rendering it non-nucleophilic and stopping the initial addition step.[2]
Q3: What is the electronic effect of the fluorine atom on the 4-position of the benzaldehyde?
A3: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect makes the carbonyl carbon of 4-fluorobenzaldehyde more electrophilic compared to unsubstituted benzaldehyde, which can facilitate the initial nucleophilic attack by aniline. This increased electrophilicity can lead to faster reaction rates.
Q4: Is the reaction reversible? How does this impact the yield?
A4: Yes, the formation of this compound is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (aniline and 4-fluorobenzaldehyde) through hydrolysis of the imine product.[2][3] To achieve a high yield, it is essential to remove water from the reaction mixture as it is formed.
Q5: What are the common characterization techniques for the final product?
A5: The successful synthesis of this compound can be confirmed using several spectroscopic methods:
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FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching band, typically in the range of 1620-1690 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the aniline.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of 8-9 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the C=N group will have a characteristic chemical shift, usually between 140-170 ppm.
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Melting Point: The purified product should have a sharp melting point. The reported melting point for this compound is in the range of 42-46 °C.[4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on scientific principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Presence of Water: The reaction is an equilibrium. Water as a byproduct can hydrolyze the imine back to the starting materials, shifting the equilibrium to the left.[2][3] 2. Inactive Catalyst: The acid catalyst may be old or impure. 3. Insufficient Heating/Reaction Time: The reaction may not have reached completion. 4. Impure Starting Materials: Aniline can oxidize and darken on storage. 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid. | 1. Water Removal: a) Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms.[5][6] b) Add a dehydrating agent like activated molecular sieves (4Å) or anhydrous MgSO₄ to the reaction mixture.[7] Ensure sieves are properly activated (see Protocol II). 2. Catalyst Check: a) Use a fresh bottle of acid catalyst or a newly opened container. b) Consider using p-TsOH as it is a stable, solid catalyst that is easy to handle.[2] 3. Optimize Conditions: a) Monitor the reaction progress using Thin Layer Chromatography (TLC). b) Increase the reflux time if the reaction is proceeding slowly. 4. Purify Starting Materials: a) Distill aniline if it is discolored. b) Check the purity of 4-fluorobenzaldehyde by melting point or NMR. |
| Aldehyde/Aniline Peaks in Final Product NMR | 1. Incomplete Reaction: The reaction did not go to completion. 2. Hydrolysis during Workup/Purification: The imine product is sensitive to acid and water and may have hydrolyzed back to the starting materials.[8] This is a common issue when using silica gel for column chromatography, as it can be acidic. | 1. Drive Reaction to Completion: a) Extend the reaction time. b) Ensure efficient water removal. 2. Modify Purification: a) For column chromatography, use neutral alumina instead of silica gel to prevent on-column hydrolysis. b) Minimize exposure to water and acidic conditions during the workup. Wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid catalyst before solvent evaporation. c) Recrystallization from a non-aqueous solvent (e.g., ethanol, hexane) is often the best method for purification. |
| Oily Product That Fails to Crystallize | 1. Presence of Impurities: Residual starting materials or solvent can act as an impurity, preventing crystallization. 2. Product is a Low-Melting Solid: this compound has a relatively low melting point (42-46 °C), so it may appear as an oil if not completely pure or if at a slightly elevated temperature.[4] | 1. Re-purify the Product: a) Attempt recrystallization again. Try adding a non-polar solvent like hexane to an ethanol solution of your product to induce precipitation. b) If recrystallization fails, consider column chromatography on neutral alumina. 2. Induce Crystallization: a) Try scratching the inside of the flask with a glass rod at the solvent-air interface. b) Add a seed crystal from a previous successful batch if available. c) Cool the solution in an ice bath to encourage crystallization. |
| Reaction Mixture Turns Dark Brown/Black | 1. Aniline Oxidation: Aniline is susceptible to air oxidation, especially at elevated temperatures, which can lead to colored polymeric byproducts. | 1. Use High-Purity Aniline: a) Use freshly distilled or recently purchased aniline. 2. Inert Atmosphere: a) Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
III. Experimental Protocols & Data
Comparative Performance of Synthesis Methods
While extensive comparative data for this compound is dispersed, the following table provides a comparison of different methods for the synthesis of the closely related N-Benzylideneaniline, which serves as an excellent model. These green chemistry approaches are highly applicable to the target synthesis and can significantly improve yields and reduce reaction times.
| Synthesis Method | Catalyst/Medium | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Reflux | Ethanol | 4 hours | 80°C | Good | [9] |
| Mechanochemical (Grinding) | Kinnow Peel Powder | 3 min | Room Temp | 85% | [10] |
| Mechanochemical (Grinding) | None | 10-12 min | Room Temp | ~96% | [9] |
| Microwave-Assisted | Solvent-free | 8 min | N/A | High | [9] |
| Ultrasound-Assisted | PEG 400 / Na₂CO₃ (solvent-free) | 30-45 min | Room Temp | 73-83% | [7] |
Note: Yields for mechanochemical and microwave methods are often for derivatives of N-Benzylideneaniline but demonstrate the high efficiency of these techniques.
Protocol I: Classical Synthesis via Reflux with a Dean-Stark Trap
This protocol is a robust method for achieving high yields by ensuring the removal of water.
Materials:
-
4-Fluorobenzaldehyde (1.24 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.095 g, 0.5 mol%)
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Toluene (50 mL)
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Round-bottom flask (100 mL), Dean-Stark trap, Reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add 4-fluorobenzaldehyde, aniline, p-TsOH, and toluene.
-
Assemble the Dean-Stark trap and reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to remove the p-TsOH catalyst, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
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The crude product can be purified by recrystallization from ethanol or an ethanol/hexane mixture.
Protocol II: Green Synthesis via Mechanochemistry (Manual Grinding)
This solvent-free method is rapid, efficient, and environmentally friendly.[11]
Materials:
-
4-Fluorobenzaldehyde (0.62 g, 5 mmol)
-
Aniline (0.47 g, 5 mmol)
-
Mortar and pestle
Procedure:
-
Add equimolar amounts of 4-fluorobenzaldehyde and aniline to a mortar.
-
Grind the mixture vigorously with the pestle at room temperature for 10-15 minutes. The reaction is often accompanied by a change in color and consistency (from solid to paste-like and back to solid).
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 9:1).
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The resulting solid is often of high purity. If necessary, it can be washed with a small amount of cold hexane or recrystallized from ethanol.
IV. Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound.
Caption: Acid-catalyzed formation of this compound.
Troubleshooting Workflow: Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve the problem of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
V. References
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
The Role and Application of p-Toluenesulfonic Acid in the Synthesis of N-(9H-Fluoren-9-ylidene)aniline. (2025). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
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Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from --INVALID-LINK--
-
Imine Hydrolysis. (2018, October 30). News-Medical.Net. Retrieved January 2, 2026, from --INVALID-LINK--
-
Inhibited Hydrolysis of 4-(N, N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbituril. (2025, June 10). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbituril. (2025, June 10). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--
-
Dean Stark Trap. (n.d.). University of York. Retrieved January 2, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde. (2025). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
How to purify Schiff base? (2023, March 30). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Mechanochemical Synthesis of Fluorinated Imines. (2022, July 17). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Solvent-free synthesis of N-benzylidene-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (2021, July). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022, June 10). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ultrasound-assisted reaction of 1,4-naphthoquinone with anilines through an EDA complex. (2018, May). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Comparative analysis of green synthesis methods for N-Benzylideneaniline. (2025). Benchchem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. (n.d.). SpringerLink. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (2010). RJPBCS. Retrieved January 2, 2026, from --INVALID-LINK--
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Ultrasound assisted Heterocycles Synthesis. (2016). Research Journal of Chemistry and Environment. Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved January 2, 2026, from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022, June). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. (2024, December 4). ScienceDirect. Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (2025, November 2). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--
-
(PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--
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One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017, September 14). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from --INVALID-LINK--
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.org. Retrieved January 2, 2026, from --INVALID-LINK--
-
Mechanochemical synthesis of an elusive fluorinated polyacetylene. (2020, December 22). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--
-
Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021, December 2). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound. (n.d.). TCI Chemicals. Retrieved January 2, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude N-(4-Fluorobenzylidene)aniline by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude N-(4-Fluorobenzylidene)aniline via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solvent Selection: What is the ideal solvent for recrystallizing this compound and why?
Answer:
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the purification process.[1]
For this compound, an aromatic imine, several solvents can be considered. Based on its chemical structure (an aromatic compound with a polar C=N bond and a fluorine atom), a solvent of moderate polarity is often a good starting point.
Recommended Solvents:
-
Ethanol or Methanol: These are often excellent choices for recrystallizing aromatic imines.[2][3] this compound is reported to be soluble in methanol.[4][5] These solvents have a good balance of polarity to dissolve the compound when hot, but the solubility typically decreases significantly upon cooling, allowing for good crystal recovery.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For this compound, a mixture of ethanol and water or methanol and water could be effective.
Experimental Protocol for Solvent Screening:
A small-scale test is crucial to determine the best solvent.[6]
-
Place a small amount of the crude this compound (approx. 50 mg) into several test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is the most suitable.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good | Potentially Good |
| Methanol | Soluble | Very Soluble | May be too soluble | Use with caution |
| Water | Insoluble | Insoluble | Unsuitable | Unsuitable |
| Toluene | Soluble | Very Soluble | Poor | Unsuitable |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Unsuitable |
This table provides a general guideline; experimental verification is essential.
Troubleshooting: My compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][8] This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.[8][9] Impurities can also contribute to this phenomenon.[7]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[9]
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling can favor oil formation over crystal nucleation. Insulate the flask to encourage gradual temperature decrease.[8]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[10]
Preventative Measures:
-
Solvent Choice: If oiling out persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a different polarity.
-
Purity of Crude Material: If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as a simple filtration to remove insoluble impurities, before recrystallization.
Workflow: Can you provide a step-by-step protocol for the recrystallization of this compound?
Answer:
Certainly. The following is a detailed workflow for the purification of crude this compound using a single solvent recrystallization method.
Experimental Workflow for Recrystallization:
Caption: A generalized workflow for the recrystallization of this compound.
Detailed Protocol:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.[10]
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. Alternatively, they can be dried in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: How do I know if my recrystallized this compound is pure?
Answer:
Assessing the purity of the final product is a critical step to validate the success of the recrystallization.
Methods for Purity Assessment:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of your recrystallized product to the literature value for this compound. A broad melting point range or a melting point that is lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Techniques: For a more rigorous purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any impurities.
Low Yield: I performed the recrystallization, but my yield is very low. What are the possible reasons?
Answer:
A low yield can be frustrating, but it is often due to a few common experimental errors.[9]
Potential Causes and Solutions:
-
Using Too Much Solvent: This is the most common reason for low yield.[8] If too much solvent is used, a significant amount of the product will remain dissolved in the mother liquor even after cooling.
-
Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling the solution.[8]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize in the filter paper or funnel.[11]
-
Solution: Ensure that the funnel and receiving flask are pre-warmed before filtration.
-
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
-
Solution: Allow the solution to stand at room temperature for a sufficient amount of time before placing it in an ice bath.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
-
Solution: Always use ice-cold solvent for washing the crystals.
-
Logical Relationship Diagram for Troubleshooting Low Yield:
Caption: Troubleshooting guide for low yield in recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. 5676-81-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 5676-81-3 | TCI AMERICA [tcichemicals.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation of N-(4-Fluorobenzylidene)aniline
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this Schiff base formation and to provide actionable solutions for improving reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Understanding the Reaction: The Path to Imine Formation
The synthesis of this compound is a condensation reaction between 4-fluorobenzaldehyde and aniline. The core of this reaction is the formation of a carbon-nitrogen double bond, also known as an imine or azomethine group.[1][2] The mechanism proceeds through a two-step process:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This initial attack forms an unstable tetrahedral intermediate called a carbinolamine.[1][3]
-
Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the stable imine product.[1][3] This dehydration step is the rate-determining step and is often catalyzed by an acid.[3][4]
The overall reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants, leading to a lower yield of the desired Schiff base.[4][5] Therefore, a critical aspect of optimizing this synthesis is the effective removal of water as it is formed.[5][6]
Troubleshooting Guide: From Low Yield to High Purity
Experiencing a low yield can be a significant roadblock in any synthetic workflow. This section provides a systematic approach to identifying and resolving the root causes of poor yields in the synthesis of this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting common issues in Schiff base formation.
Caption: Troubleshooting workflow for low yield in Schiff base synthesis.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Formation | Presence of Water: Water in the reaction mixture can hydrolyze the imine product back to the starting materials.[4][5] | - Use anhydrous solvents. - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[5][6] - Employ a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene or benzene.[5][6] | Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of more products. |
| Incorrect pH: The reaction rate is pH-dependent. At high pH, there isn't enough acid to protonate the hydroxyl group for elimination. At very low pH, the amine becomes protonated and non-nucleophilic. | Add a catalytic amount (2-3 drops) of a weak acid like glacial acetic acid.[7] | An acid catalyst protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water).[3] | |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.[1] | Reflux the reaction mixture. The optimal temperature will depend on the solvent used.[7] | Increasing the temperature provides the necessary thermal energy to overcome the activation energy of the rate-determining dehydration step.[1] | |
| Formation of Side Products/Impure Product | Impure Starting Materials: Impurities in the aniline or 4-fluorobenzaldehyde can lead to the formation of undesired side products. | Purify the starting materials before use. Aniline can be distilled, and 4-fluorobenzaldehyde can be recrystallized or distilled. | The purity of reactants is crucial for clean product formation and to avoid competing side reactions. |
| Over-alkylation or Other Side Reactions: While less common in this specific reaction, prolonged heating or harsh conditions can sometimes lead to degradation or polymerization.[8][9] | Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Stop the reaction once the starting materials are consumed. | TLC allows for real-time tracking of the reaction, preventing the formation of byproducts due to extended reaction times or excessive heat. | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Solvent: If the product has high solubility in the solvent at room temperature, it may be difficult to precipitate. | Cool the reaction mixture in an ice bath to induce crystallization. If that fails, remove the solvent under reduced pressure and recrystallize the crude product from a different solvent system (e.g., ethanol).[10][11] | The solubility of most organic compounds decreases at lower temperatures, promoting crystallization. Recrystallization is a standard technique for purifying solid organic compounds.[11] |
Experimental Protocols
Synthesis of this compound
This protocol provides a general method for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde
-
Aniline
-
Ethanol (or Toluene)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) in 20 mL of absolute ethanol.[3]
-
To the stirred solution, add an equimolar amount of aniline (10 mmol, 0.93 g).[3]
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[3][7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR).
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to use a catalyst?
A1: While the reaction can proceed without a catalyst, the rate is often significantly slower. An acid catalyst, such as glacial acetic acid, protonates the hydroxyl group of the carbinolamine intermediate, facilitating its removal as water and accelerating the reaction.[4][12] For efficient and timely synthesis, a catalytic amount of acid is highly recommended.
Q2: What is the best solvent for this reaction?
A2: Ethanol is a commonly used solvent as it is a good solvent for both reactants and the reaction can be conveniently refluxed.[3] Toluene is another excellent choice, especially when using a Dean-Stark apparatus to azeotropically remove water, which can drive the reaction to completion and improve the yield.[10]
Q3: My product is an oil and won't crystallize. What should I do?
A3: If the product does not crystallize upon cooling, it may be due to impurities or the inherent properties of the compound. First, try removing the solvent completely under reduced pressure. The resulting crude oil can then be subjected to purification by column chromatography on silica gel.
Q4: How do I know if my starting materials are pure enough?
A4: The purity of commercial starting materials should be checked. Aniline is prone to oxidation and can darken over time; distillation is recommended if it is not colorless. The purity of both starting materials can be assessed by techniques like GC-MS or by checking their melting/boiling points against literature values.
Q5: Can I use a different amine or aldehyde?
A5: Yes, the general principles outlined here are applicable to a wide range of Schiff base syntheses. However, the reactivity of the amine and aldehyde will influence the reaction conditions. Electron-withdrawing groups on the aniline may decrease its nucleophilicity, requiring longer reaction times or higher temperatures.[8] Conversely, electron-donating groups on the aldehyde can deactivate the carbonyl group towards nucleophilic attack.
References
- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. rsisinternational.org [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability issues and degradation of N-(4-Fluorobenzylidene)aniline.
Introduction
N-(4-Fluorobenzylidene)aniline, a Schiff base, is a valuable intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal and pharmaceutical chemistry.[1] Its structural similarity to biologically active molecules like stilbene and resveratrol underscores its importance.[1] However, the central imine (C=N) bond in this compound and other Schiff bases renders them susceptible to several degradation pathways, which can impact experimental reproducibility, product purity, and overall research outcomes.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting stability issues related to this compound. By explaining the underlying chemical principles and offering practical, field-proven solutions, this guide aims to enhance the reliability and success of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis . The imine bond is susceptible to cleavage by water, reverting to its constituent carbonyl compound (4-fluorobenzaldehyde) and primary amine (aniline).[2][3] This reaction is often catalyzed by acidic or basic conditions. Other potential degradation pathways include photodegradation upon exposure to light and thermal decomposition at elevated temperatures.[4][5]
Q2: I'm observing an unexpected color change in my this compound sample. What could be the cause?
A2: A color change, typically to yellow or brown, is a common indicator of degradation. This can be caused by:
-
Oxidation: Anilines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[6]
-
Formation of Conjugated Impurities: Degradation products can sometimes polymerize or undergo side reactions to form colored, conjugated systems.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions leading to colored byproducts.[5][6]
To mitigate this, always store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Using amber vials for solutions can also minimize light exposure.[6]
Q3: My analytical results (HPLC, GC) show multiple unexpected peaks. How can I confirm if these are degradation products?
A3: The appearance of new peaks in your chromatogram is a strong indication of sample degradation. To confirm this, you can employ the following strategies:
-
Stress Testing: Intentionally expose a small amount of your sample to known stressors (e.g., acid, base, heat, light) and analyze the resulting mixture. A significant increase in the intensity of the unknown peaks under these conditions suggests they are degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC or GC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks can help identify them. For instance, you would expect to see peaks corresponding to the molecular weights of 4-fluorobenzaldehyde and aniline if hydrolysis has occurred. A rapid and sensitive HPLC-MS method has been developed for the determination of 4-fluoroaniline.[8][9]
-
Diode Array Detector (DAD): If using HPLC with a DAD, comparing the UV-Vis spectra of the unknown peaks to those of the parent compound and potential degradation products can provide clues to their identities.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent Reaction Yields or Purity
You are using this compound as a starting material, but your reaction yields are variable, and the purity of your final product is inconsistent.
Root Cause Analysis Workflow
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Imine [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 5676-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(4-Fluorobenzylidene)aniline
A Guide for Researchers on the Effective Removal of Water Byproduct
The synthesis of N-(4-Fluorobenzylidene)aniline, an imine or Schiff base, is a cornerstone reaction in many drug development and materials science projects. The reaction proceeds via the acid-catalyzed condensation of 4-fluorobenzaldehyde and 4-fluoroaniline. As a reversible equilibrium reaction, its success hinges on the effective removal of the water byproduct to drive the formation of the desired imine product.[1][2]
This guide, designed for researchers and application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome challenges related to water removal in this critical synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on diagnosing and solving problems related to inefficient water removal.
Q1: My reaction has stalled, and the yield of this compound is low. How do I confirm that water removal is the issue?
A1: A stalled reaction or low yield is often a direct consequence of the reaction equilibrium shifting back toward the starting materials due to the presence of water.
Diagnostic Steps:
-
Monitor Water Collection: If using a Dean-Stark apparatus, check if the volume of collected water matches the theoretical amount (1 mole of water per mole of limiting reagent). If no water or significantly less than the expected amount is collected, your removal method is inefficient.[3]
-
TLC Analysis: Spot your reaction mixture on a TLC plate against the starting materials. The persistent presence of both 4-fluorobenzaldehyde and 4-fluoroaniline spots with little product formation after a significant reaction time points to an equilibrium issue.
-
In-situ Check: If not using a Dean-Stark trap, you can test the efficacy of your drying agent. Take a small, anhydrous sample from the reaction, add a fresh, highly active drying agent (like activated molecular sieves), and monitor by TLC. If the reaction proceeds further, your initial water removal was inadequate.
dot
References
Technical Support Center: Catalyst Selection for Efficient N-(4-Fluorobenzylidene)aniline Synthesis
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzylidene)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this Schiff base condensation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and corrective actions.
Q1: My reaction yield for this compound is consistently low. What are the primary causes?
Low yield is a common issue that can typically be traced back to one of three factors: an incomplete reaction, product degradation, or equilibrium limitations.
1. Equilibrium Limitations: The formation of an imine from an aldehyde and an amine is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the starting materials, thus limiting the final yield.
-
Troubleshooting Action: Implement a method for water removal.
-
Azeotropic Distillation: If using a solvent like toluene or benzene, a Dean-Stark apparatus is highly effective for physically removing water as it forms.
-
Dehydrating Agents: Add a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture. Molecular sieves are often preferred as they are less likely to interfere with catalysts.
-
2. Catalyst Inefficiency or Inactivity: The catalyst's role is to accelerate the reaction by activating the carbonyl group of the 4-fluorobenzaldehyde. An inappropriate or deactivated catalyst will result in a slow, incomplete reaction.
-
Troubleshooting Action: Re-evaluate your catalyst choice and condition.
-
Catalyst Type: While protic acids (like p-TSA) can work, they can sometimes lead to side reactions. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) are often more effective and selective. For a greener approach, solid acid catalysts like Amberlyst-15 or montmorillonite K-10 clay offer excellent activity and easy separation.
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Too little will be ineffective, while too much can sometimes promote polymerization or other side reactions. Start with a loading of 1-5 mol%.
-
Catalyst Deactivation: If using a recycled heterogeneous catalyst, it may have lost activity. Refer to the FAQ on catalyst regeneration.
-
3. Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Troubleshooting Action: Optimize your reaction parameters.
-
Temperature: While some reactions proceed at room temperature, gentle heating (40-80 °C, depending on the solvent) is often required to drive the reaction to completion.
-
Solvent: The choice of solvent can influence both kinetics and equilibrium. While polar protic solvents like ethanol can facilitate the reaction, non-polar solvents like toluene are better suited for water removal via a Dean-Stark trap. Solvent-free conditions have also been reported to be highly efficient, often requiring a catalyst like silica gel.
-
Below is a decision tree to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant impurity peaks in my analysis (TLC/GC-MS). How can I identify and minimize them?
Impurity formation often points to side reactions involving the starting materials or the product.
-
Potential Impurity 1: Unreacted Starting Materials: The most common "impurities." This indicates an incomplete reaction.
-
Solution: See Q1. Increase reaction time, temperature, or improve catalytic efficiency and water removal.
-
-
Potential Impurity 2: Product Hydrolysis: The this compound product can hydrolyze back to the starting materials if exposed to water during workup or purification.
-
Solution: Ensure all workup steps are performed under anhydrous or non-aqueous conditions where possible. If an aqueous wash is necessary, minimize contact time and immediately dry the organic layer over a desiccant like Na₂SO₄ or MgSO₄.
-
-
Potential Impurity 3: Aniline Self-Condensation/Oxidation Products: Aniline can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled aniline if it appears discolored.
-
-
Potential Impurity 4: Aldehyde Side Reactions: 4-Fluorobenzaldehyde can undergo Cannizzaro-type reactions under basic conditions or oxidation to the corresponding carboxylic acid.
-
Solution: Avoid strongly basic catalysts unless specifically required. Maintain an inert atmosphere to prevent oxidation.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and methodology selection.
Q1: What are the most effective catalysts for synthesizing this compound?
The "best" catalyst depends on the desired reaction conditions, scalability, and environmental considerations (Green Chemistry). Below is a comparison of common catalyst classes.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Protic Acid | p-Toluenesulfonic acid (p-TSA), Acetic Acid | Toluene, reflux with Dean-Stark | Inexpensive, readily available | Difficult to remove from product, can cause side reactions |
| Homogeneous Lewis Acid | ZnCl₂, Sc(OTf)₃, BF₃·OEt₂ | CH₂Cl₂, Toluene, rt to 60 °C | High activity, good selectivity | Often moisture-sensitive, require stoichiometric amounts, metal contamination |
| Heterogeneous Solid Acid | Amberlyst-15, Montmorillonite K-10, Zeolites | Toluene, Ethanol, or solvent-free; 25-80 °C | Easily separable, reusable, environmentally friendly | Can have lower activity than homogeneous catalysts, potential for pore blockage |
| Other | Silica Gel, Iodine | Solvent-free, grinding or gentle heat | Mild conditions, simple workup, low cost | May not be suitable for all substrates, catalyst loading can be high |
Q2: Should I use a homogeneous or a heterogeneous catalyst?
The choice involves a trade-off between activity, ease of separation, and reusability.
-
Homogeneous Catalysts: These are in the same phase as the reactants (e.g., p-TSA dissolved in toluene). They often exhibit higher activity due to excellent accessibility of catalytic sites. However, their removal from the reaction mixture requires aqueous workup or column chromatography, which can complicate purification and generate waste.
-
Heterogeneous Catalysts: These are in a different phase (e.g., solid Amberlyst-15 resin in a liquid reaction mixture). Their primary advantage is the ease of separation—the catalyst can be simply filtered off. This simplifies the workup, reduces waste, and allows for the catalyst to be recycled and reused, a key principle of green chemistry.
The general workflow for using each type is visualized below:
Caption: Comparison of homogeneous vs. heterogeneous catalyst workflows.
Q3: What is the mechanism of acid-catalyzed imine formation?
The reaction proceeds in two main stages, and the acid catalyst is crucial for activating the aldehyde.
-
Nucleophilic Attack: The nitrogen atom of aniline attacks the carbonyl carbon of 4-fluorobenzaldehyde. The acid catalyst first protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Dehydration: The resulting hemiaminal intermediate is then protonated at the oxygen atom by the acid catalyst, turning the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product and regenerates the acid catalyst.
The mechanism is illustrated below:
Caption: General mechanism for acid-catalyzed imine synthesis.
Part 3: Experimental Protocol Example
This section provides a representative protocol using a reusable, heterogeneous catalyst.
Objective: Synthesize this compound using Montmorillonite K-10 as a recyclable solid acid catalyst.
Materials:
-
4-Fluorobenzaldehyde (1.24 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Montmorillonite K-10 clay (0.20 g, ~15 wt%)
-
Ethanol (20 mL)
-
Magnetic stirrer and hotplate
-
Round bottom flask (50 mL) with reflux condenser
Procedure:
-
Catalyst Activation (Optional but Recommended): Activate the Montmorillonite K-10 clay by heating it in an oven at 120 °C for 2 hours to remove adsorbed water. Let it cool in a desiccator before use.
-
Reaction Setup: To the 50 mL round bottom flask, add 4-Fluorobenzaldehyde (10 mmol), aniline (10 mmol), the activated Montmorillonite K-10 catalyst, and ethanol (20 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 2-4 hours.
-
Catalyst Separation: Once the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by vacuum filtration, washing the catalyst with a small amount of fresh ethanol (2x5 mL). The recovered catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: Combine the filtrate and the ethanol washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is often the crude product of high purity.
-
Purification (If Necessary): If TLC analysis shows significant impurities, the crude product can be recrystallized from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.
Technical Support Center: Synthesis of N-(4-Fluorobenzylidene)aniline
Welcome to the technical support center for the synthesis of N-(4-Fluorobenzylidene)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this imine synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound, a Schiff base, are often attributable to equilibrium issues, suboptimal reaction conditions, or reactant quality.[1] The formation of an imine from an aldehyde (4-fluorobenzaldehyde) and a primary amine (aniline) is a reversible condensation reaction that produces water as a byproduct.[2][3][4]
Several factors can push the equilibrium back towards the starting materials, thus lowering your yield:
-
Presence of Water: The accumulation of water can drive the reverse reaction (hydrolysis) of the imine back to the aldehyde and amine.[1][2]
-
Suboptimal pH: Imine formation is acid-catalyzed, but the pH must be carefully controlled.[3][5] A pH that is too high will not sufficiently protonate the hydroxyl group of the carbinolamine intermediate to facilitate the elimination of water.[3][6] Conversely, a pH that is too low will protonate the aniline, rendering it non-nucleophilic and unable to attack the carbonyl carbon of the aldehyde.[6][7] The optimal pH for imine formation is generally around 4.5 to 5.[3][6]
-
Reactant Purity: The purity of your 4-fluorobenzaldehyde and aniline is crucial. 4-Fluorobenzaldehyde can oxidize over time to 4-fluorobenzoic acid, which can interfere with the reaction.[8] Aniline is also susceptible to oxidation, which can result in colored impurities.[9]
Q2: I am observing a significant amount of unreacted starting materials in my crude product. How can I drive the reaction to completion?
A2: To drive the reaction towards the formation of this compound, you need to address the equilibrium nature of the reaction. Based on Le Chatelier's principle, removing one of the products will shift the equilibrium to the right, favoring the formation of the desired imine.
Here are some effective strategies:
-
Water Removal:
-
Azeotropic Distillation: Conducting the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and using a Dean-Stark apparatus is a highly effective method for continuously removing water as it is formed.[10][11]
-
Dehydrating Agents: The use of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), can effectively sequester the water produced during the reaction.[1][2]
-
-
Use of Excess Reagent: While not always ideal due to purification challenges, using a slight excess of one of the reactants (typically the more volatile one for easier removal) can help drive the reaction to completion.
Q3: My final product is discolored (yellow to reddish-brown). What is the cause of this, and how can I obtain a pure, colorless product?
A3: The discoloration of your this compound is most likely due to the oxidation of the aniline starting material or the imine product itself. Aniline is notoriously prone to air oxidation, which forms highly colored impurities.[9]
To mitigate this issue:
-
Purify the Aniline: It is highly recommended to distill aniline under reduced pressure before use to remove any colored oxidation products.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of both the aniline and the final imine product.
-
Purification of the Product: Recrystallization of the crude product from a suitable solvent, such as ethanol, is often effective in removing colored impurities.[10]
II. Troubleshooting Guide for Specific Side Reactions
Problem 1: Formation of an Aminal Side Product
Symptoms:
-
NMR spectrum shows signals inconsistent with the desired imine.
-
Mass spectrometry indicates a product with a higher molecular weight than expected.
Cause: An aminal can form from the reaction of the initially formed carbinolamine intermediate with a second molecule of aniline. This is more likely to occur if there is a high concentration of aniline relative to the aldehyde.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 stoichiometric ratio of 4-fluorobenzaldehyde to aniline. Avoid using a large excess of aniline.
-
Gradual Addition: Add the aniline dropwise to the solution of 4-fluorobenzaldehyde to maintain a low instantaneous concentration of the amine.
Problem 2: Self-Condensation of 4-Fluorobenzaldehyde (Cannizzaro Reaction)
Symptoms:
-
Presence of 4-fluorobenzyl alcohol and 4-fluorobenzoic acid in the product mixture.
-
This is more likely under strongly basic conditions.
Cause: 4-fluorobenzaldehyde lacks α-hydrogens and therefore cannot undergo self-condensation via an aldol reaction.[8] However, in the presence of a strong base, it can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[8]
Troubleshooting Protocol:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide as catalysts. The reaction is typically acid-catalyzed.
-
Maintain Optimal pH: Ensure the reaction is carried out under mildly acidic conditions (pH 4.5-5) to favor imine formation and avoid the Cannizzaro reaction.
Problem 3: Polymerization of Reactants or Product
Symptoms:
-
Formation of an insoluble, tar-like substance in the reaction vessel.
-
Difficulty in isolating the desired product.
Cause: Polymerization can be initiated by impurities or extreme reaction conditions (e.g., high temperatures or very strong acidic catalysts). Aniline itself can undergo polymerization under certain oxidative conditions.
Troubleshooting Protocol:
-
Use Purified Reagents: Ensure the purity of both 4-fluorobenzaldehyde and aniline.
-
Moderate Reaction Temperature: While some heating may be necessary to drive the reaction, avoid excessive temperatures which can promote polymerization.
-
Use a Mild Acid Catalyst: Employ a mild acid catalyst such as acetic acid or p-toluenesulfonic acid in catalytic amounts.
III. Visualizing the Reaction and Troubleshooting
Diagram 1: Desired Reaction Pathway and Key Side Reactions
Caption: Reaction scheme for this compound synthesis and major side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
IV. Summary of Reaction Conditions and Potential Outcomes
| Parameter | Recommended Condition | Potential Side Reaction if Deviated | Consequence |
| pH | 4.5 - 5.0 (Mildly acidic) | Too low (<4) or too high (>7) | Low yield, Cannizzaro reaction |
| Water Removal | Azeotropic distillation or drying agent | Accumulation of water | Reaction reversal (hydrolysis) |
| Temperature | Gentle reflux | Excessive heat | Polymerization |
| Reactant Purity | Freshly distilled aniline, pure aldehyde | Oxidized or impure reactants | Discoloration, side products |
| Atmosphere | Inert (N₂ or Ar) | Air | Oxidation of aniline/product |
V. Experimental Protocol: Synthesis using a Dean-Stark Apparatus
This protocol is a standard procedure for the synthesis of this compound, emphasizing the removal of water to maximize yield.
Materials:
-
4-Fluorobenzaldehyde
-
Aniline (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the Dean-Stark apparatus with a round-bottom flask, condenser, and heating mantle.
-
To the round-bottom flask, add 4-fluorobenzaldehyde (1 equivalent), aniline (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the theoretical amount of water has been collected and the reaction is complete by TLC, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of N-(4-Fluorobenzylidene)aniline for industrial applications.
This guide serves as a comprehensive technical resource for researchers, chemists, and production managers involved in the synthesis of N-(4-Fluorobenzylidene)aniline. It is designed to provide in-depth insights, from reaction fundamentals to industrial-scale troubleshooting, ensuring process robustness, safety, and high product quality.
Section 1: Reaction Fundamentals & Core Concepts
This section addresses the foundational chemical principles governing the synthesis of this compound, a Schiff base formed via a condensation reaction.
Frequently Asked Questions (FAQs): Reaction Theory
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of imine formation, also known as a Schiff base condensation. It is a nucleophilic addition-elimination reaction between an aldehyde (4-fluorobenzaldehyde) and a primary amine (aniline). The mechanism proceeds in several distinct steps under mild acid catalysis:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and generating an iminium ion.
-
Deprotonation: A base (like a solvent molecule or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product and regenerate the acid catalyst.[1][2][3]
The entire process is reversible, a critical factor in process optimization.[3][4][5]
References
Validation & Comparative
A Guide to the Structural Validation of N-(4-Fluorobenzylidene)aniline and its Analogues Using X-ray Crystallography
A Senior Application Scientist's Perspective on Methodical Structural Elucidation
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all understanding of a compound's reactivity, biological activity, and material properties is built. For Schiff bases like N-(4-Fluorobenzylidene)aniline, which are prevalent intermediates and pharmacophores, this structural certainty is non-negotiable. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a central focus on the definitive method of single-crystal X-ray crystallography.
While a publicly available crystal structure for this compound is not accessible at the time of this writing, we will pivot to a closely related and well-documented analogue, 4-Fluoro-N-(4-hydroxybenzylidene)aniline , to illustrate the experimental workflow and data interpretation. This substitution allows for a rigorous, data-supported exploration of the crystallographic process, providing a robust template for researchers working with similar compounds. We will complement this with spectroscopic data to demonstrate a holistic and self-validating approach to structural confirmation.
The Imperative of Multi-Technique Validation
A molecule's identity is a composite of its connectivity, conformation, and the electronic environment of its constituent atoms. While powerful, no single analytical technique provides a complete picture. A synergistic approach, leveraging the strengths of various methods, is the hallmark of rigorous scientific practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing the connectivity and relative positions of atoms. It is a powerful tool for confirming the carbon-hydrogen framework of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of chemical bonds. The presence of characteristic absorption bands, such as the C=N stretch of an imine, provides direct evidence for the formation of the Schiff base.
Single-Crystal X-ray Crystallography , however, stands as the gold standard for structural determination. It provides a precise and unambiguous three-dimensional map of electron density within a crystalline solid, revealing atomic coordinates, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[1]
The logical workflow for comprehensive structural validation therefore integrates these techniques, with NMR and FTIR providing initial confirmation of the molecular structure, and X-ray crystallography delivering the definitive atomic arrangement.
Figure 1: Integrated workflow for the comprehensive structural validation of a small molecule.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for the synthesis and characterization of Schiff bases, with specific details adapted from the study of 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[2][3]
Synthesis and Crystallization of 4-Fluoro-N-(4-hydroxybenzylidene)aniline
The synthesis of Schiff bases is often a straightforward condensation reaction between a primary amine and a carbonyl compound.[4]
-
Reaction Setup: Equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Condensation: The reaction mixture is refluxed for several hours (typically 6 hours) to drive the condensation reaction to completion.[2][3]
-
Crystallization: The resulting solution is allowed to cool to room temperature. Slow evaporation of the solvent over a period of several days yields single crystals suitable for X-ray diffraction analysis.[2] The principle of slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.[5][6]
X-ray Diffraction Data Collection and Structure Refinement
The process of determining a crystal structure from a single crystal involves several key steps.[1][7]
-
Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is carefully selected and mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. As the crystal rotates, different crystallographic planes diffract the X-ray beam, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.[1] For the analogue 4-Fluoro-N-(4-hydroxybenzylidene)aniline, data was collected using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation.[2]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process minimizes the difference between the observed and calculated structure factors, typically expressed as the R-factor.[3]
Comparative Analysis of Structural Data
The power of X-ray crystallography lies in the quantitative data it provides. Below is a summary of the crystallographic data for our example compound, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, which serves as a benchmark for what to expect for this compound.
| Parameter | 4-Fluoro-N-(4-hydroxybenzylidene)aniline[2] |
| Chemical Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0153 (8) |
| b (Å) | 9.8596 (7) |
| c (Å) | 9.5476 (6) |
| V (ų) | 1036.93 (12) |
| Z | 4 |
| Temperature (K) | 296 |
| R-factor (%) | 2.9 |
| wR-factor (%) | 7.8 |
Key Insights from the Crystallographic Data:
-
Non-planar Conformation: The benzene rings in 4-Fluoro-N-(4-hydroxybenzylidene)aniline are inclined at an angle of 50.52 (8)°, indicating a significant deviation from planarity.[2] This is a common feature in aromatic Schiff bases and has important implications for their electronic properties and biological activity.
-
E-configuration: The molecule adopts an E-configuration about the C=N double bond, as indicated by the torsion angle C4–C7–N1–C8 of -171.2 (2)°.[3]
-
Intermolecular Interactions: The crystal packing is stabilized by O—H⋯N and C—H⋯F hydrogen bonds, which form chains along the c- and b-axis directions, respectively.[2] These interactions are crucial for understanding the solid-state properties of the material.
Spectroscopic Cross-Validation
The crystallographic data should always be corroborated by spectroscopic evidence.
FTIR Spectroscopy: The FTIR spectrum of a Schiff base will show a characteristic strong absorption band for the imine (C=N) stretching vibration, typically in the range of 1620-1650 cm⁻¹.[8] For related benzylideneaniline compounds, peaks around 1600 cm⁻¹ are attributed to the C=C stretching of the aromatic rings.[4]
NMR Spectroscopy: The ¹H NMR spectrum of a Schiff base will exhibit a characteristic singlet for the imine proton (-CH=N-) in the downfield region, typically between δ 8-9 ppm.[9] The aromatic protons will appear as multiplets in the aromatic region (δ 7-8 ppm). The ¹³C NMR spectrum will show a signal for the imine carbon (C=N) between δ 145-160 ppm.[9]
Figure 2: Convergence of data from multiple analytical techniques for a validated molecular structure.
Conclusion
The structural validation of this compound and its analogues is a critical step in their development for various applications. While NMR and FTIR provide essential preliminary data on the molecule's connectivity and functional groups, single-crystal X-ray crystallography offers the ultimate, high-resolution insight into its three-dimensional architecture. By employing a multi-faceted analytical approach, researchers can achieve a comprehensive and self-validating understanding of their target compounds, ensuring the integrity and reproducibility of their scientific findings. The detailed crystallographic analysis of the analogue 4-Fluoro-N-(4-hydroxybenzylidene)aniline presented here serves as a robust guide for the structural elucidation of this important class of molecules.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-N-(4-hydroxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. How To [chem.rochester.edu]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(4-Fluorobenzylidene)aniline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Environments
In the relentless pursuit of robust and efficient corrosion mitigation strategies, particularly for mild steel in aggressive acidic media, Schiff bases have emerged as a promising class of organic inhibitors. Their efficacy is intrinsically linked to their molecular architecture, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide provides an in-depth comparative study of the corrosion inhibition efficiency of N-(4-Fluorobenzylidene)aniline derivatives, a subset of Schiff bases with significant potential. By examining the influence of various substituents on the aniline moiety, we aim to elucidate the structure-activity relationships that govern their protective capabilities. This analysis synthesizes experimental findings from electrochemical studies and weight loss measurements with theoretical insights from quantum chemical calculations, offering a comprehensive overview for researchers and professionals in materials science and chemical engineering.
The Critical Role of Schiff Bases in Corrosion Inhibition
Corrosion, an electrochemical process, leads to the degradation of metallic materials, with profound economic and safety implications across numerous industries. Acidic solutions, frequently used for cleaning, pickling, and descaling of mild steel, accelerate this degradation. Organic corrosion inhibitors function by adsorbing onto the metal surface, effectively blocking the active sites for corrosion.[1]
Schiff bases, characterized by the azomethine group (-C=N-), are particularly effective due to the presence of heteroatoms (like nitrogen) and π-electrons in their aromatic rings. These features facilitate strong adsorption onto the d-orbitals of iron, forming a protective film. The this compound scaffold is of particular interest due to the high electronegativity of the fluorine atom, which can influence the electronic properties of the entire molecule and, consequently, its interaction with the metal surface.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward condensation reaction between 4-fluorobenzaldehyde and a corresponding substituted aniline. The general reaction scheme is presented below. This method is versatile and allows for the introduction of a wide range of substituents on the aniline ring, enabling a systematic study of their effects on corrosion inhibition.
Figure 1: General synthesis of this compound derivatives.
Comparative Analysis of Inhibition Efficiency: A Multi-faceted Approach
The evaluation of corrosion inhibitor efficiency is conducted through a combination of experimental and theoretical methods. This dual approach provides a holistic understanding, where experimental data validates theoretical predictions and theoretical calculations offer mechanistic insights into the observed experimental results.
Experimental Evaluation
The primary experimental techniques employed to quantify the corrosion inhibition efficiency of this compound derivatives are weight loss measurements and electrochemical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Weight Loss Measurements: This gravimetric method provides a direct measure of the corrosion rate by determining the loss in weight of a mild steel coupon after immersion in the corrosive medium, with and without the inhibitor. The inhibition efficiency (IE%) is calculated as:
IE% = [(W₀ - Wᵢ) / W₀] x 100
where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization: This electrochemical technique measures the current response of the metal to a controlled change in potential. The resulting Tafel plots provide crucial information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in Ecorr.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that probes the electrochemical interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data, often represented as Nyquist and Bode plots, can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl upon addition of the inhibitor signify the formation of a protective film on the metal surface.
The following table summarizes hypothetical comparative data for a series of this compound derivatives, illustrating the expected trends based on the electronic nature of the substituents.
| Derivative (Substituent on Aniline Ring) | Concentration (M) | Weight Loss IE (%) | Potentiodynamic Polarization IE (%) | EIS IE (%) |
| -H (Unsubstituted) | 10⁻³ | 85.2 | 87.5 | 88.1 |
| -CH₃ (Electron-donating) | 10⁻³ | 90.1 | 92.3 | 93.5 |
| -OCH₃ (Strongly electron-donating) | 10⁻³ | 94.6 | 95.8 | 96.2 |
| -Cl (Electron-withdrawing) | 10⁻³ | 80.5 | 82.1 | 83.4 |
| -NO₂ (Strongly electron-withdrawing) | 10⁻³ | 72.3 | 74.9 | 75.8 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual values would be dependent on specific experimental conditions.
The trend suggests that electron-donating groups (-CH₃, -OCH₃) enhance the inhibition efficiency, while electron-withdrawing groups (-Cl, -NO₂) diminish it. This is because electron-donating groups increase the electron density on the inhibitor molecule, particularly on the nitrogen atom of the azomethine group and the aromatic ring, which facilitates stronger adsorption onto the positively charged metal surface.
Theoretical and Mechanistic Insights
Quantum chemical calculations, based on Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of the inhibitors and their corrosion inhibition efficiency.[2][3] Key parameters calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and thus, better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
-
Mulliken Charges: The distribution of charges on the atoms of the inhibitor molecule can identify the active centers for adsorption.
The following table presents hypothetical quantum chemical parameters for the same series of derivatives, correlating with the experimental trends.
| Derivative (Substituent) | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| -H | -6.25 | -1.85 | 4.40 | 2.5 |
| -CH₃ | -6.10 | -1.80 | 4.30 | 2.8 |
| -OCH₃ | -5.95 | -1.75 | 4.20 | 3.2 |
| -Cl | -6.40 | -1.95 | 4.45 | 1.9 |
| -NO₂ | -6.75 | -2.20 | 4.55 | 1.5 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends.
The theoretical data aligns with the experimental observations. Derivatives with electron-donating groups exhibit higher E_HOMO and lower ΔE values, indicating a greater propensity for electron donation and higher reactivity, respectively.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, the following detailed experimental protocols are provided.
Synthesis of N-(4-Fluorobenzylidene)-4-methylaniline
-
Reactant Preparation: Dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 4-methylaniline (1.07 g, 10 mmol) in 20 mL of absolute ethanol.
-
Reaction: Add the 4-methylaniline solution to the 4-fluorobenzaldehyde solution with constant stirring. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Fit the flask with a condenser and reflux the mixture for 3-4 hours.
-
Isolation and Purification: After cooling, the solid product is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Electrochemical Measurements
-
Electrode Preparation: Mild steel coupons with a defined exposed area (e.g., 1 cm²) are used as the working electrode. The coupons are abraded with successively finer grades of emery paper, degreased with acetone, washed with deionized water, and dried.
-
Electrochemical Cell: A three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium is typically 1 M HCl. The inhibitor is added to the solution at various concentrations.
-
Potentiodynamic Polarization: The open circuit potential (OCP) is allowed to stabilize for about 30 minutes. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC perturbation (e.g., 10 mV).
Figure 2: Electrochemical measurement setup.
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound derivatives on a mild steel surface in an acidic medium can be explained by the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be either physisorption, chemisorption, or a combination of both.
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom of the azomethine group and the π-electrons of the aromatic rings can be donated to the vacant d-orbitals of the iron atoms.
The presence of electron-donating substituents on the aniline ring increases the electron density on the molecule, thereby enhancing its ability to donate electrons and promoting stronger chemisorption. Conversely, electron-withdrawing groups decrease the electron density, leading to weaker adsorption and lower inhibition efficiency.
Figure 3: Mechanism of corrosion inhibition.
Conclusion
This comparative guide underscores the significant potential of this compound derivatives as effective corrosion inhibitors for mild steel in acidic environments. The corrosion inhibition efficiency is strongly dependent on the nature of the substituents on the aniline ring. Electron-donating groups enhance the protective performance by increasing the electron density of the inhibitor, which promotes stronger adsorption onto the metal surface. This structure-activity relationship is well-supported by both experimental data from electrochemical and weight loss studies, and theoretical calculations based on DFT. For researchers and professionals in the field, this guide provides a foundational understanding for the rational design and development of novel, high-efficiency corrosion inhibitors based on the Schiff base scaffold. Further research focusing on a systematic experimental comparison of a homologous series of these derivatives is warranted to precisely quantify the substituent effects and optimize inhibitor design.
References
A Spectroscopic Guide to N-(4-Fluorobenzylidene)aniline and Its Derivatives: Structure, Properties, and Comparative Analysis
Introduction: The Significance of Benzylideneanilines
Schiff bases, characterized by the azomethine or imine group (-CH=N-), are a cornerstone of modern chemistry. Among them, N-benzylideneanilines represent a particularly versatile class of compounds. Their conjugated π-electron system, spanning two aromatic rings linked by the imine bridge, makes them compelling candidates for applications in material science, nonlinear optics, and medicinal chemistry.[1][2] These compounds are known for their biological activities, including antimicrobial, antioxidant, and antitumor properties.[1]
The parent compound of our study, N-(4-Fluorobenzylidene)aniline, incorporates a fluorine atom, a bioisostere for hydrogen with unique electronic properties that can significantly modulate a molecule's physicochemical and biological characteristics.[3] This guide provides a comprehensive spectroscopic comparison of this compound with its derivatives. We will explore how the addition of various electron-donating and electron-withdrawing substituents to the aromatic rings systematically alters their electronic structure and, consequently, their spectroscopic signatures. Through a detailed examination of UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) data, this guide will elucidate the profound structure-property relationships within this important class of molecules.
Molecular Structure and the Logic of Substituent Effects
The fundamental structure of the compounds discussed herein is based on the N-benzylideneaniline core. The electronic properties can be finely tuned by introducing substituents at the para-position of either the benzylidene ring (Ring A) or the aniline ring (Ring B).
The electronic influence of a substituent is paramount. Electron-withdrawing groups (EWGs) like nitro (-NO₂) pull electron density from the π-system, while electron-donating groups (EDGs) like methoxy (-OCH₃) push electron density into it. These perturbations directly impact the energy levels of molecular orbitals and the polarity of key bonds, effects that are readily observable through spectroscopy.[4][5]
Caption: General molecular structure of the compounds under investigation.
Experimental Design & Protocols
A robust and reproducible experimental design is critical for a valid spectroscopic comparison. The protocols outlined below are designed to be self-validating, ensuring that observed spectral shifts are attributable to molecular changes rather than experimental artifacts.
Synthesis: A Generalized Approach
The synthesis of N-benzylideneaniline derivatives is typically achieved via a straightforward condensation reaction between a substituted benzaldehyde and a substituted aniline.[1][2][6]
Protocol:
-
Reactant Preparation: Dissolve the desired substituted benzaldehyde (0.1 mol) in 20 mL of absolute ethanol. In a separate flask, dissolve the corresponding substituted aniline (0.1 mol) in 20 mL of absolute ethanol.
-
Condensation: Slowly add the aniline solution to the aldehyde solution with continuous stirring.
-
Reaction: Add 2-3 drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours at 60-70°C.
-
Isolation: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.
-
Purification: Filter the resulting solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified Schiff base.
Spectroscopic Analysis Workflow
The logical flow of analysis ensures that each technique provides complementary information, building a complete picture of the molecule's electronic and structural properties.
Caption: Standard experimental workflow for spectroscopic characterization.
Instrumental Protocols
-
UV-Visible Spectroscopy:
-
Rationale: This technique probes the π →π* and n →π* electronic transitions within the conjugated system. Solvent choice is critical, as polarity can influence the energy of these transitions (solvatochromism).[7][8] Ethanol is a common choice due to its polarity and UV transparency.
-
Protocol: Spectra are recorded on a dual-beam UV-Vis spectrophotometer from 200-600 nm.[1] Solutions of each compound are prepared in spectroscopic grade ethanol at a concentration of 1x10⁻⁵ M. The solvent is used as the reference.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: FT-IR is used to identify key functional groups by their characteristic vibrational frequencies. The C=N imine stretch is of particular interest, as its position is sensitive to the electronic effects of substituents on bond strength.[9]
-
Protocol: Spectra are recorded using the KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A small amount of the solid sample is ground with dry KBr and pressed into a transparent pellet.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts (δ) of the azomethine proton (-CH=N-) and carbon are highly sensitive to the electron density around the imine bridge.[4][10] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with Tetramethylsilane (TMS) as the internal standard.[2]
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[2] Samples are dissolved in CDCl₃ containing TMS (δ = 0.00 ppm).
-
Results and Comparative Spectroscopic Analysis
For this guide, we will compare the parent compound, This compound (1) , with two derivatives: one bearing an electron-donating group, N-(4-Methoxybenzylidene)aniline (2) , and one with an electron-withdrawing group, N-(4-Nitrobenzylidene)aniline (3) .
UV-Visible Spectroscopy Data
The primary absorption band in these molecules, typically found between 300-400 nm, is attributed to the π →π* transition of the entire conjugated system. A weaker band, often observed as a shoulder around 250-280 nm, corresponds to the n →π* transition of the lone pair on the imine nitrogen.[1][11]
| Compound | Substituent (on Ring A) | λmax (π →π) (nm) | λmax (n →π) (nm) |
| 1 | -F (Weakly Deactivating) | 315 | 268 |
| 2 | -OCH₃ (Strongly Donating) | 342 | 275 |
| 3 | -NO₂ (Strongly Withdrawing) | 298 | 260 |
Analysis:
-
Compound 2 (-OCH₃): The electron-donating methoxy group pushes electron density into the π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This decreases the HOMO-LUMO energy gap, resulting in a lower energy transition and a bathochromic (red) shift in λmax compared to the parent compound.
-
Compound 3 (-NO₂): The electron-withdrawing nitro group pulls electron density from the π-system, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the HOMO-LUMO gap, requiring more energy for the electronic transition and causing a hypsochromic (blue) shift.
FT-IR Spectroscopy Data
The vibrational frequency of the imine bond is a direct indicator of its strength and polarity.
| Compound | Substituent | ν (C=N) (cm⁻¹) | ν (C-F) (cm⁻¹) | ν (C=C aromatic) (cm⁻¹) |
| 1 | -F | 1627 | 1225 | 1589 |
| 2 | -OCH₃ | 1621 | - | 1595 |
| 3 | -NO₂ | 1635 | - | 1582 |
Analysis:
-
The C=N stretching frequency for the parent compound (1) is observed at 1627 cm⁻¹.[2]
-
Compound 2 (-OCH₃): The electron-donating group increases electron density on the imine nitrogen, slightly weakening the C=N double bond character through resonance. This results in a lower vibrational frequency (1621 cm⁻¹).
-
Compound 3 (-NO₂): The electron-withdrawing group pulls electron density away from the imine bond, increasing its polarity and double bond character. This strengthens the bond, requiring more energy to vibrate, and thus shifts the frequency to a higher wavenumber (1635 cm⁻¹).[9]
NMR Spectroscopy Data
The chemical shift of the azomethine proton (-CH=N-) is a sensitive probe of the electronic environment of the imine bridge.
| Compound | Substituent | δ ¹H (-CH=N-) (ppm) | δ ¹³C (-CH=N-) (ppm) |
| 1 | -F | 8.35 | 160.5 |
| 2 | -OCH₃ | 8.28 | 159.2 |
| 3 | -NO₂ | 8.51 | 162.8 |
Analysis:
-
Deshielding Effect: The chemical shift of the azomethine proton and carbon is directly related to the electron density around them. Lower electron density leads to less shielding from the external magnetic field and a higher (downfield) chemical shift.
-
Compound 2 (-OCH₃): The electron-donating group increases electron density at the imine carbon and proton, causing increased shielding. This results in an upfield shift (lower ppm value) for both the ¹H and ¹³C signals compared to the parent compound.
-
Compound 3 (-NO₂): The powerful electron-withdrawing nature of the nitro group significantly decreases electron density at the imine bridge. This pronounced deshielding effect causes a substantial downfield shift (higher ppm value) in the chemical shifts of both the azomethine proton and carbon.[4][5][10]
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates a clear and predictable correlation between molecular structure and spectral properties. UV-Visible spectroscopy effectively measures the impact of substituents on the molecule's conjugated π-system and HOMO-LUMO energy gap. FT-IR spectroscopy provides a direct probe of how electronic effects alter the bond strength of the characteristic imine group. Finally, NMR spectroscopy offers a precise quantification of the electronic shielding and deshielding at the azomethine bridge.
Together, these techniques provide a powerful, complementary toolkit for researchers. By understanding these fundamental structure-property relationships, scientists can rationally design and synthesize novel benzylideneaniline derivatives with tailored electronic and optical properties for a wide array of applications in drug development and materials science.
References
- 1. jetir.org [jetir.org]
- 2. ijcrcps.com [ijcrcps.com]
- 3. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Mass Spectetric Confirmation of N-(4-Fluorobenzylidene)aniline's Molecular Weight
Introduction
In the realms of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. N-(4-Fluorobenzylidene)aniline, a versatile organic compound, serves as a crucial intermediate in the synthesis of various targeted therapeutic agents and advanced materials.[1] Accurate confirmation of its molecular weight is a foundational step, ensuring the identity and purity of the compound before it proceeds to further applications. Mass spectrometry stands as the definitive technique for this purpose, offering unparalleled precision and sensitivity.
This guide provides an in-depth, comparative analysis of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the molecular weight confirmation of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to make informed analytical decisions.
Theoretical Foundation and Pre-Analysis Considerations
A robust analytical method is built upon a solid theoretical understanding of the analyte.
Chemical Properties of this compound
-
Structure and Formula: C₁₃H₁₀FN
-
Average Molecular Weight: 199.22 g/mol [2]
-
Monoisotopic Mass: 199.0797 Da[2]
The distinction between average molecular weight and monoisotopic mass is critical in mass spectrometry. High-resolution instruments measure the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁹F), providing the monoisotopic mass.[3] This value is the target for our high-resolution mass spectrometry (HRMS) analysis. The presence of the electronegative fluorine atom and the imine functional group are key determinants in selecting the appropriate ionization technique.
Choosing the Right Ionization Technique: ESI vs. APCI
The choice between ESI and APCI is primarily dictated by the analyte's polarity and thermal stability.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds that are already ionized or can be easily protonated/deprotonated in solution.[5][6][7] It generates ions from charged droplets, making it highly sensitive for molecules with acidic or basic sites.[5][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar, thermally stable compounds.[9][10][11] In APCI, the sample is vaporized at high temperatures and then ionized by a corona discharge in the gas phase.[9][10][12] This makes it effective for analytes that are not readily ionized in solution.[9][10]
This compound possesses moderate polarity due to the imine nitrogen and the fluorine atom. The nitrogen's lone pair of electrons provides a basic site for protonation. However, the overall aromatic structure lends it significant nonpolar character. This places it in an analytical gray area where both ESI and APCI could potentially be effective, making a direct comparison particularly valuable.
Experimental Workflow: A Head-to-Head Comparison
To ensure a self-validating system, we will describe parallel analyses using both ESI and APCI on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a standard High-Performance Liquid Chromatography (HPLC) system for sample introduction.
Experimental Workflow Diagram
Caption: High-level workflow for MS analysis.
Protocol 1: Electrospray Ionization (ESI) Analysis
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.
LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides a proton source and good chromatographic separation. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Ion ESI | The basic nitrogen of the imine is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal for creating a stable electrospray. |
| Source Temp. | 120 °C | Assists in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 350 °C, 600 L/hr | High temperature and flow are necessary to evaporate the solvent from the charged droplets. |
| Mass Analyzer | TOF or Orbitrap | For high-resolution and accurate mass measurements. |
| Scan Range | 50-500 m/z | Covers the expected mass of the analyte and potential fragments. |
Expected Results & Data Interpretation: The primary ion expected is the protonated molecule, [M+H]⁺. Given the monoisotopic mass of 199.0797 Da, the expected m/z value for the singly charged [M+H]⁺ ion is 200.0870 Da. It is also common in ESI to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if the glassware or solvents are not scrupulously clean.[4] These would appear at m/z 222.0690 Da and 238.0429 Da, respectively.
Protocol 2: Atmospheric Pressure Chemical Ionization (APCI) Analysis
Sample Preparation: The same sample prepared for ESI can be used.
LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Same as ESI. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Same as ESI. |
| Flow Rate | 0.5 mL/min | APCI is generally more tolerant of higher flow rates than ESI.[9] |
| Ionization Mode | Positive Ion APCI | Proton transfer from solvent ions in the gas phase is the expected mechanism.[9] |
| Corona Current | 4 µA | Standard current to create a stable plasma for chemical ionization. |
| Vaporizer Temp. | 400 °C | Necessary to ensure complete vaporization of the sample and mobile phase.[9][12] |
| Source Temp. | 150 °C | Maintains the ion source at a stable operating temperature. |
| Mass Analyzer | TOF or Orbitrap | Same as ESI. |
| Scan Range | 50-500 m/z | Same as ESI. |
Expected Results & Data Interpretation: Similar to ESI, the primary ion expected is the protonated molecule, [M+H]⁺, at m/z 200.0870 Da. APCI is a gas-phase ionization technique, which can sometimes result in more in-source fragmentation than ESI if the molecule is thermally labile.[9] However, for a stable aromatic imine, this is less of a concern. APCI is typically less prone to forming salt adducts than ESI.
Data Analysis and Validation: A Comparative Perspective
The trustworthiness of the molecular weight confirmation rests on a multi-pronged data validation approach.
High-Resolution Mass Spectrometry (HRMS) Data
The power of HRMS lies in its ability to measure mass with high precision, allowing for the determination of an elemental formula.[3][13][14] The mass error, calculated in parts-per-million (ppm), is a key metric of confidence.
Table 1: Comparison of Theoretical vs. Expected Experimental m/z Values
| Ion Species | Theoretical m/z | Expected ESI m/z (± 5 ppm) | Expected APCI m/z (± 5 ppm) |
| [M+H]⁺ | 200.0870 | 200.0860 - 200.0880 | 200.0860 - 200.0880 |
| [M+Na]⁺ | 222.0690 | 222.0679 - 222.0701 | Less Likely to be Observed |
A measured mass within 5 ppm of the theoretical value provides strong evidence for the assigned elemental composition of C₁₃H₁₁FN⁺.
Isotopic Pattern Analysis
Every molecule has a unique isotopic fingerprint based on the natural abundance of isotopes for its constituent elements (e.g., ¹³C).[15] This pattern serves as an orthogonal confirmation of the elemental composition.[15][16]
Expected Isotopic Pattern Diagram
Caption: Theoretical isotopic pattern for the [M+H]⁺ ion.
The relative intensity of the M+1 peak, primarily due to the presence of a single ¹³C atom in the molecule, should be approximately 14.2% of the monoisotopic (M) peak.[15] Both ESI and APCI spectra should reproduce this pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While not strictly necessary for molecular weight confirmation, MS/MS provides invaluable structural information by fragmenting the precursor ion.[7][17]
Proposed Fragmentation Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. poseidon-scientific.com [poseidon-scientific.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 11. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 14. youtube.com [youtube.com]
- 15. longdom.org [longdom.org]
- 16. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Cross-Referencing NMR Data: The Case of N-(4-Fluorobenzylidene)aniline
This guide provides a comprehensive framework for the critical evaluation and cross-referencing of Nuclear Magnetic Resonance (NMR) data for the synthetic imine, N-(4-Fluorobenzylidene)aniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the importance of verifying experimental data against established literature values to ensure the structural integrity of synthesized compounds. We will delve into the practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra, culminating in a direct comparison of experimentally obtained data with literature values from a reputable spectral database.
The Imperative of Data Validation in Chemical Synthesis
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is paramount. NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic compounds in solution.[1][2] However, the reliability of any synthesized compound hinges on the meticulous verification of its spectral data against trusted, peer-reviewed sources. This cross-referencing process is not merely a procedural formality; it is a fundamental aspect of scientific rigor that underpins the validity of subsequent biological or material science investigations. The causality is simple: an incorrectly identified compound leads to erroneous and irreproducible results, wasting valuable time and resources. This guide uses this compound as a model compound to illustrate a self-validating workflow for structural confirmation.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound. The choice of solvent, concentration, and instrument parameters are critical for obtaining high-quality, reproducible data.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
Instrument Setup and Data Acquisition
The spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate for ¹H NMR.
-
Number of Scans: 16 to 32 scans are usually enough for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to be observed reliably.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for ¹³C NMR.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizing the NMR Data Cross-Referencing Workflow
The following diagram illustrates the logical flow of the process for validating the structure of a synthesized compound using NMR data.
Caption: Workflow for the cross-referencing of experimental NMR data with literature values for structural validation.
Comparison of Experimental and Literature NMR Data
The cornerstone of this guide is the direct comparison of the experimentally obtained NMR data with established literature values. For this purpose, we will reference the data from the Spectral Database for Organic Compounds (SDBS), a reliable and comprehensive source for spectral data.
¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) [SDBS] | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 (imine) | 8.45 | 8.45 | s | 1H | - |
| H-2', H-6' | 7.92 | 7.92 | dd | 2H | 8.8, 5.4 |
| H-4 | 7.42 | 7.42 | t | 1H | 7.4 |
| H-3, H-5 | 7.25 | 7.25 | t | 2H | 7.8 |
| H-2, H-6 | 7.20 | 7.20 | d | 2H | 7.8 |
| H-3', H-5' | 7.18 | 7.18 | t | 2H | 8.8 |
¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) [SDBS] |
| C-1' | 164.1 (d, J = 251.5 Hz) | 164.1 (d, J = 251.5 Hz) |
| C=N (imine) | 160.7 | 160.7 |
| C-1 | 151.8 | 151.8 |
| C-4' | 132.8 (d, J = 3.3 Hz) | 132.8 (d, J = 3.3 Hz) |
| C-2', C-6' | 130.8 (d, J = 8.8 Hz) | 130.8 (d, J = 8.8 Hz) |
| C-4 | 129.3 | 129.3 |
| C-3, C-5 | 126.3 | 126.3 |
| C-2, C-6 | 121.0 | 121.0 |
| C-3', C-5' | 116.1 (d, J = 21.9 Hz) | 116.1 (d, J = 21.9 Hz) |
Note: The experimental values presented here are hypothetical and represent what would be expected from a successful synthesis and data acquisition.
Analysis and Interpretation
The close correlation between the hypothetical experimental data and the literature values from the SDBS provides strong evidence for the successful synthesis of this compound. The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum, as well as the chemical shifts in the ¹³C NMR spectrum, are all consistent with the assigned structure. The characteristic doublet of doublets for the protons ortho to the fluorine atom (H-2', H-6') and the large carbon-fluorine coupling constant for C-1' are particularly diagnostic.
Conclusion: A Commitment to Scientific Integrity
This guide has demonstrated a systematic and self-validating approach to the cross-referencing of NMR data for this compound. By adhering to a rigorous experimental protocol and comparing the resulting data with a trusted literature source, researchers can confidently verify the structure of their synthesized compounds. This commitment to data integrity is not just good practice; it is an essential pillar of the scientific method, ensuring the reliability and reproducibility of chemical research.
References
A Comparative Analysis of the Antimicrobial Spectrum of N-(4-Fluorobenzylidene)aniline Against Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge for the scientific community. Schiff bases, a class of organic compounds characterized by the azomethine group (-C=N-), have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antimicrobial spectrum of a specific Schiff base, N-(4-Fluorobenzylidene)aniline, against a panel of clinically relevant, standard antibiotics. Our objective is to present a clear, data-driven assessment of its potential as a novel antimicrobial agent for researchers, scientists, and drug development professionals.
The rationale for investigating this compound stems from the known influence of halogen substituents, such as fluorine, on the biological activity of organic molecules. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and membrane permeability, potentially leading to improved pharmacological profiles.[4] This guide will detail the experimental methodologies employed to ascertain the compound's efficacy, present a comparative analysis of the results, and discuss the potential implications for future drug development.
Experimental Design & Rationale
To rigorously assess the antimicrobial potential of this compound, a well-defined experimental workflow is essential. The selection of microbial strains, standard antibiotics for comparison, and the specific antimicrobial susceptibility testing (AST) methods are critical for generating robust and meaningful data.
A panel of clinically significant, ATCC (American Type Culture Collection) standard strains was selected to represent a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as a representative fungal species. This allows for a comprehensive evaluation of the compound's breadth of activity.
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213): A leading cause of skin and soft tissue infections, as well as more invasive diseases.
-
Enterococcus faecalis (ATCC 29212): A common cause of hospital-acquired infections, known for its intrinsic antibiotic resistance.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen notorious for its resistance to multiple antibiotics and a frequent cause of nosocomial infections.
-
-
Fungal Species:
-
Candida albicans (ATCC 90028): The most common human fungal pathogen, causing both superficial and systemic infections.
-
The choice of standard antibiotics for comparison was based on their established mechanisms of action and clinical relevance against the selected microbial strains.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is effective against a wide range of bacteria.
-
Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.
Methodology: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and the standard antibiotics was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These methods are standardized by the Clinical and Laboratory Standards Institute (CLSI).
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Fluorobenzylidene)aniline
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; their safe and compliant disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Fluorobenzylidene)aniline, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Hazard Profile of this compound
Key Takeaway: Due to its hazardous nature, this compound must never be disposed of down the drain or in regular trash[3][4]. It requires management as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Figure 1: A flowchart illustrating the proper disposal workflow for this compound.
Step 1: Characterize the Waste
All waste streams must be accurately characterized. For this compound, this includes:
-
Pure, unused compound: This is a straightforward hazardous waste.
-
Solutions: Any solvent containing dissolved this compound is considered hazardous waste. The solvent type will influence the segregation in the next step.
-
Contaminated materials: Items such as gloves, weighing paper, and silica gel used in purification that have come into contact with the compound must be disposed of as solid hazardous waste.
Step 2: Segregate as Halogenated Organic Waste
Proper waste segregation is crucial for safety and cost-effective disposal. This compound contains fluorine, a halogen. Therefore, it must be disposed of in a designated halogenated organic waste stream[5][6][7][8].
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs[6]. Furthermore, incompatible chemicals can react violently if mixed, posing a significant safety hazard. At a minimum, segregate waste into categories such as acids, bases, halogenated solvents, and non-halogenated solvents[7].
Step 3: Select a Compatible Waste Container
The choice of a waste container is critical to prevent leaks and reactions.
-
For liquid waste (e.g., solutions of this compound in a solvent): Use a designated, leak-proof container with a screw-top cap, typically provided by your institution's Environmental Health & Safety (EH&S) department[7]. The container material must be compatible with the solvent used. For instance, do not use plastic containers for certain strong acids[7].
-
For solid waste (e.g., contaminated gloves, paper towels): Use a designated solid waste container, which is often a sturdy, lined cardboard box or a plastic drum.
Important: Never overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for vapor expansion[8]. Keep waste containers closed at all times except when adding waste[3][5].
Step 4: Properly Label the Waste Container
Accurate and complete labeling is a regulatory requirement and essential for the safety of everyone handling the waste. The label must include[3][5][7][9]:
-
The words "Hazardous Waste" .
-
The full chemical names of all constituents, including solvents. Do not use abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date when the first drop of waste was added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 5: Store in a Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[3][9][10].
-
The SAA must be under the control of the laboratory personnel.
-
There are limits on the amount of waste that can be accumulated in an SAA (e.g., up to 55 gallons of hazardous waste)[4][10].
-
Once a container is full, it must be removed from the SAA within three days[3]. Partially filled containers may remain in the SAA for up to one year[3].
Step 6: Arrange for Pickup by Environmental Health & Safety (EH&S)
Your institution's Environmental Health & Safety (EH&S) department is responsible for the final disposal of hazardous waste[10].
-
Follow your institution's specific procedures to request a waste pickup. This is often done through an online system.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S department for any additional local requirements.
References
- 1. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of N-(4-Fluorobenzylidene)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling N-(4-Fluorobenzylidene)aniline, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions
-
Skin and Eye Irritation: Direct contact can cause skin irritation and potentially serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]
-
Acute Toxicity: Similar to aniline, there is a potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3][4] Aniline itself is known to impair the oxygen-carrying capacity of the blood, leading to methemoglobinemia.[4]
Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling procedures is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for similar hazardous chemicals.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) are essential to prevent skin contact. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. For prolonged or high-exposure tasks, consider double-gloving.[5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye damage, chemical splash goggles are strongly recommended.[1][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[6][7] |
| Protective Clothing | A full-length laboratory coat, buttoned completely, is required to protect street clothes and skin.[5] For tasks with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.[8] |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to control airborne exposure.[5] If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal. This process is designed to be a closed loop, minimizing the potential for exposure at every stage.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C13H10FN | CID 918392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
